(S)-Allyl 2-aminopropanoate
説明
特性
IUPAC Name |
prop-2-enyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLJIGRKBHXCT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446741 | |
| Record name | alanine allyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44812-81-9 | |
| Record name | alanine allyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of (S)-Allyl 2-aminopropanoate
Executive Summary
(S)-Allyl 2-aminopropanoate, widely recognized in the biochemical community as L-alanine allyl ester, is a highly versatile chiral building block. It is predominantly utilized in advanced organic synthesis, solid-phase peptide synthesis (SPPS), and the construction of conformationally constrained macrocyclic therapeutics. Because the free amine of an α -amino acid ester is highly nucleophilic and prone to spontaneous intermolecular self-condensation (forming diketopiperazines), this compound is universally synthesized, stored, and commercialized as a stable salt. The most prevalent forms are the hydrochloride salt and the p-toluenesulfonate (tosylate) salt.
This technical guide provides an authoritative analysis of its physicochemical properties, thermodynamic solubility behavior, and its mechanistic role in orthogonal deprotection strategies.
Physicochemical Profiling
Understanding the baseline physical properties of the salt forms is critical for calculating reaction stoichiometry and predicting phase behavior during liquid-liquid extractions. The quantitative data for the two primary salt forms of (S)-Allyl 2-aminopropanoate are summarized in Table 1.
Table 1: Quantitative Physicochemical Properties
| Property | Hydrochloride Salt | p-Toluenesulfonate (Tosylate) Salt |
| CAS Number | 203799-82-0 | 20845-17-4 |
| PubChem CID | 85890804 | 13968860 |
| Molecular Formula | C 6 H 11 NO 2 · HCl | C 6 H 11 NO 2 · C 7 H 8 O 3 S |
| Molecular Weight | 165.5 g/mol | 301.36 g/mol |
| Appearance | Off-white powder | White to off-white crystalline powder |
| Optical Rotation [ α ] D20 | -5.5 ± 1º (c=1 in DMF) | Data dependent on solvent standard |
| Storage Conditions | 0–8 °C, desiccated | 2–8 °C, desiccated |
Data aggregated from 1[1] and 2[2].
Solubility Dynamics & Thermodynamic Behavior
The solubility profile of (S)-Allyl 2-aminopropanoate is dictated by the interplay between its ionic salt bridge and the lipophilic allyl moiety.
Aqueous and Polar Protic Solvents: The hydrochloride salt exhibits excellent solubility in water[1]. Causality: The high dielectric constant of water ( ϵ≈80 ) rapidly overcomes the crystal lattice energy of the ionic hydrochloride bond, leading to complete solvation of the protonated amine and chloride counter-ion. It is similarly highly soluble in methanol and ethanol.
Polar Aprotic Solvents (Peptide Synthesis Media): In the context of peptide synthesis, the salt is highly soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The incorporation of ether and ester linkages, such as the allyl ester, has been empirically shown to favorably influence the physicochemical properties of molecules, enhancing both aqueous solubility and membrane permeability in downstream macrocyclic products[3].
Non-Polar and Halogenated Solvents: While the intact salt has limited solubility in pure dichloromethane (DCM), the free base is highly soluble. In practical workflows, the salt is suspended in DCM and neutralized in situ with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: Neutralization breaks the ionic lattice, and the lipophilic allyl group ensures the resulting uncharged amino ester remains fully dissolved in the halogenated organic phase, facilitating homogeneous coupling reactions.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in verification steps to guarantee data accuracy and reaction success.
Protocol A: In Situ Neutralization and Amide Coupling
This protocol describes the conversion of the stable salt into the reactive free base for immediate peptide coupling.
-
Suspension: Suspend 1.0 equivalent of (S)-Allyl 2-aminopropanoate HCl in anhydrous DCM to achieve a 0.1 M concentration. The mixture will appear as a cloudy suspension.
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature prevents the exothermic neutralization from causing premature self-condensation or racemization of the α -chiral center.
-
Neutralization: Dropwise, add 1.2 equivalents of DIPEA. The suspension will rapidly clear into a homogeneous solution. Self-Validation: The transition from a turbid suspension to a clear solution visually confirms the successful generation of the soluble free base.
-
Coupling: Add 1.0 equivalent of the activated N-protected amino acid (e.g., Fmoc-AA-OH pre-activated with HATU).
-
Validation: Monitor the disappearance of the free amine via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at 210 nm. The reaction is validated as complete when the free amine peak area is reduced to <1%.
Protocol B: Isothermal Saturation Method for Solubility Determination
A rigorous method for determining the exact thermodynamic solubility limit in various solvents.
-
Saturation: Add an excess amount of (S)-Allyl 2-aminopropanoate HCl to 2.0 mL of the target solvent (e.g., DMF) in a hermetically sealed thermostatic vial.
-
Equilibration: Agitate the vial at 500 rpm at a constant 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour equilibration ensures the system reaches a true thermodynamic steady state, preventing false-positive readings caused by transient kinetic supersaturation.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Self-Validation: Centrifugation guarantees that no undissolved micro-particulates are sampled, which would otherwise artificially inflate the calculated solubility.
-
Quantification: Volumetrically dilute an aliquot of the clear supernatant and quantify the concentration using RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as the allyl ester lacks a strong UV chromophore.
Mechanistic Role in Orthogonal Peptide Synthesis
The primary utility of the allyl ester lies in its orthogonality . In complex peptide synthesis, chemists require protecting groups that can be removed under highly specific conditions without affecting other functional groups on the molecule.
The allyl ester is completely stable to the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., 20% Piperidine). It is exclusively cleaved via a Tsuji-Trost allylic dealkylation. Causality: The addition of a Palladium(0) catalyst (such as Pd(PPh 3 ) 4 ) forms a π -allyl palladium complex, which is subsequently intercepted by a mild nucleophilic scavenger (like phenylsilane or morpholine), cleanly liberating the free carboxylic acid under strictly neutral conditions.
Orthogonal deprotection pathways of (S)-Allyl 2-aminopropanoate derivatives.
References
- Chem-Impex International. "L-Alanine allyl ester hydrochloride".
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13968860, (S)
- Biron, E., et al. "Conformationally constrained, fully synthetic macrocyclic compounds".
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Technical Whitepaper: Structural Identity, Orthogonal Utility, and Protocols for (S)-Allyl 2-aminopropanoate in Advanced Peptide Synthesis
Executive Summary
(S)-Allyl 2-aminopropanoate, commonly known as L-alanine allyl ester, is a highly specialized amino acid building block utilized extensively in modern synthetic organic chemistry and drug development. As a Senior Application Scientist, I rely on this compound to provide a robust, orthogonal C-terminal protecting group strategy during the synthesis of complex macrocycles, glycopeptides, and lipopeptides. This whitepaper elucidates its chemical structure, registry data, mechanistic utility, and field-proven experimental protocols.
Chemical Identity and Structural Analysis
The free base of (S)-allyl 2-aminopropanoate is a reactive primary amine. It is rarely stored or utilized in its pure form due to the high risk of self-condensation (diketopiperazine formation). Instead, it is commercially available and synthetically utilized as a stable ammonium salt—most predominantly as the hydrochloride (HCl) or p-toluenesulfonate (tosylate) salt[1],[2].
The parent free base is identified by PubChem CID 10877480[3], while its functional salts have distinct, widely recognized CAS registry numbers.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | (S)-Allyl 2-aminopropanoate (Free Base) | Hydrochloride Salt | p-Toluenesulfonate Salt |
| CAS Registry Number | Not widely assigned (CID: 10877480) | 203799-82-0 | 20845-17-4 |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | C₁₃H₁₉NO₅S |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | 301.36 g/mol |
| SMILES | CC(=O)OCC=C | CC(=O)OCC=C.[H]Cl | CC(=O)OCC=C.CC1=CC=C(S(=O)(=O)O)C=C1 |
| Physical State | Pale yellow oil | Off-white powder | White to off-white solid |
Structural Features:
-
Stereocenter: The (S)-configuration at the alpha-carbon is critical for maintaining the natural L-amino acid geometry required for biological target recognition.
-
Allyl Ester Moiety: The -O-CH2-CH=CH2 group provides unique chemical stability. It is highly resistant to moderately acidic conditions (e.g., trifluoroacetic acid used for Boc deprotection) and basic conditions (e.g., piperidine used for Fmoc deprotection)[4].
Mechanistic Utility in Orthogonal Peptide Synthesis
The primary causality behind selecting an allyl ester over traditional methyl, ethyl, or tert-butyl esters lies in its orthogonal cleavage mechanism. When designing a synthesis for a complex glycopeptide or lipopeptide, acidic or basic deprotection steps can destroy sensitive glycosidic bonds or cause lipid elimination[5].
The allyl group bypasses these harsh conditions entirely; it is exclusively removed via a Tsuji-Trost allylic deprotection utilizing a Palladium(0) catalyst[6]. This operates under exceptionally mild, neutral conditions, preserving the integrity of the fragile molecule.
Figure 1: Orthogonal deprotection workflow highlighting selective Fmoc and Allyl cleavage.
Field-Proven Experimental Protocols
To ensure experimental integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Synthesis of (S)-Allyl 2-aminopropanoate p-Toluenesulfonate
Objective: To synthesize a stable, bench-ready salt of L-alanine allyl ester from inexpensive starting materials.
-
Reagent Assembly: Suspend L-alanine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene. Add allyl alcohol (5.0 eq).
-
Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
-
Causality of Design: p-Toluenesulfonic acid (pTSA) serves a dual mechanistic purpose. First, it acts as a Brønsted acid catalyst for the Fischer esterification. Second, it immediately protonates the newly formed alpha-amine. This protonation is critical; it prevents the free amine from undergoing intramolecular aminolysis (attacking another ester molecule), thereby completely inhibiting diketopiperazine side-product formation. Toluene is chosen because it forms a ternary azeotrope with water and allyl alcohol, allowing for the continuous thermodynamic removal of water.
-
Self-Validating System: This reaction is inherently self-validating. By monitoring the Dean-Stark trap, the volumetric collection of exactly 1.0 equivalent of water provides immediate, visual confirmation of 100% esterification conversion.
-
Isolation: Cool the mixture to 0°C. The product will precipitate as a white crystalline solid. Filter and wash with cold diethyl ether to remove residual pTSA and allyl alcohol.
Protocol B: Palladium-Catalyzed Deprotection of Peptide-Ala-OAll
Objective: To selectively unmask the C-terminal carboxylic acid without disrupting other protecting groups.
-
Preparation: Dissolve the protected Peptide-Ala-OAll (1.0 eq) in anhydrous, degassed Dichloromethane (DCM).
-
Scavenger Addition: Add morpholine (10.0 eq) or phenylsilane (2.0 eq) to the solution.
-
Catalyst Introduction: In a glovebox or under strict argon flow, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 - 0.1 eq). Stir at room temperature for 2 hours in the dark.
-
Causality of Design: Degassing the solvent is absolutely paramount; Pd(0) is highly susceptible to oxidation by dissolved O₂ , which would irreversibly poison the catalyst into an inactive Pd(II) species. Morpholine is utilized as a nucleophilic scavenger. As the Pd(0) inserts into the allylic C-O bond to form a highly electrophilic π-allyl palladium complex, morpholine rapidly intercepts the allyl group (forming N-allylmorpholine). Without this scavenger, the π-allyl complex would indiscriminately allylate the peptide backbone[4].
-
Self-Validating System: The reaction progress is monitored via LC-MS. A mass shift of exactly -40 Da (loss of the C₃H₄ allyl moiety) confirms complete deprotection. Furthermore, the reaction mixture transitions from bright yellow to a dark amber, providing a visual indicator of an active catalytic cycle.
Figure 2: Mechanism of Pd(0)-catalyzed allyl ester cleavage with a morpholine scavenger.
Applications in Drug Development
(S)-Allyl 2-aminopropanoate is heavily utilized in the synthesis of conformationally constrained macrocyclic drugs. For instance, in the development of motilin receptor antagonists and Wnt pathway inhibitors, the allyl ester allows for the linear peptide to be fully assembled on a solid support or in solution[7]. Once assembled, the allyl group is selectively removed, exposing a free C-terminus that can be cyclized head-to-tail with an N-terminal amine, forming the bioactive macrocycle[8].
References
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PubChem (NIH) . "H-Ala-oall hcl | C6H12ClNO2 | CID 56777047". National Center for Biotechnology Information. URL:[Link]
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CalPacLab . "(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate". California Pacific Labs. URL:[Link]
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Journal of the American Chemical Society . "Chemoenzymatic Synthesis of a Characteristic Phosphorylated and Glycosylated Peptide Fragment of the Large Subunit of Mammalian RNA Polymerase II". ACS Publications. URL:[Link]
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Journal of the American Chemical Society . "Chemoenzymatic Synthesis of N-Ras Lipopeptides". ACS Publications. URL: [Link]
- Google Patents. "Conformationally constrained, fully synthetic macrocyclic compounds". Patent CA2780829A1.
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An In-depth Technical Guide to the Storage, Stability, and Shelf Life of (S)-Allyl 2-aminopropanoate
Introduction
(S)-Allyl 2-aminopropanoate, the allyl ester of L-alanine, is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules. The presence of three distinct functional centers—a stereogenic center, a hydrolytically labile ester, and a reactive allyl group—dictates its chemical behavior and stability profile. For researchers, scientists, and drug development professionals, ensuring the chemical purity and stereochemical integrity of this reagent is paramount for the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors governing the stability of (S)-Allyl 2-aminopropanoate, recommended storage and handling procedures, and a framework for its stability assessment.
Core Physicochemical Properties and Inherent Instabilities
The structure of (S)-Allyl 2-aminopropanoate presents a trifecta of potential degradation pathways that must be controlled to ensure its long-term viability. Understanding these inherent instabilities from a mechanistic standpoint is the first step toward effective preservation.
-
The Ester Linkage: Ester bonds are susceptible to hydrolysis, a reaction that cleaves the ester into its constituent carboxylic acid (L-alanine) and alcohol (allyl alcohol). This reaction can be catalyzed by the presence of acid, base, or even ambient moisture over time.
-
The Chiral Center: As an α-amino acid ester, the proton on the stereogenic α-carbon is weakly acidic. Its removal under certain conditions, particularly basic, can lead to the formation of a planar enolate intermediate, resulting in racemization and the loss of enantiopurity.[1][2] The presence of aldehydes or ketones can also catalyze this process.[1][3]
-
The Allyl Group: The terminal double bond of the allyl group is a site of potential reactivity. It can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and light, or undergo polymerization reactions. While the allyl group is often employed as a protecting group removable under specific metal-catalyzed conditions, these conditions highlight its inherent reactivity.[4]
Recommended Storage and Handling Conditions
Based on the compound's inherent instabilities and supplier recommendations, a multi-faceted approach to storage is required to minimize degradation.[5][6] The primary goal is to mitigate exposure to catalysts of degradation: water, oxygen, light, and thermal energy.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration is the most critical factor. It significantly reduces the kinetic rates of all potential degradation pathways, including hydrolysis and racemization.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, preventing oxidation of the allyl group, and displaces moisture, reducing the rate of hydrolysis.[5] |
| Light | Amber Vial / Dark Place | Protection from light, especially UV, is necessary to prevent photochemical degradation or the initiation of radical reactions involving the allyl moiety.[5] |
| Container | Tightly Sealed Container | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen, complementing the inert atmosphere.[7][8] |
Handling Best Practices:
-
Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
-
Use dry, inert gas to flush the headspace of the container before re-sealing.
-
Handle the material in a well-ventilated area, such as a chemical fume hood.[9]
Primary Degradation Pathways and Mechanisms
A deeper understanding of the degradation mechanisms allows for more targeted preventative measures. The two most significant threats to the integrity of (S)-Allyl 2-aminopropanoate are hydrolysis and racemization.
Ester Hydrolysis
This is the most common degradation pathway for ester-containing compounds. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.
-
Base-Catalyzed Hydrolysis: Hydroxide ions are potent nucleophiles that attack the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate and allyl alcohol.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weaker nucleophile like water.
The rate of hydrolysis is highly dependent on pH and the availability of water.[10][11] Therefore, maintaining anhydrous conditions is critical.
Racemization
The loss of stereochemical integrity is a silent form of degradation that can have profound impacts on the biological activity of downstream products.
-
Mechanism: Racemization typically occurs through the formation of a carbanion or enolate at the α-carbon after deprotonation.[2] This intermediate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.
-
Catalysis: This process is significantly accelerated by bases, which facilitate the initial deprotonation. Certain solvents and additives can also promote racemization.[1][3][12]
Caption: Primary degradation pathways for (S)-Allyl 2-aminopropanoate.
Protocol for Stability Assessment
To empirically determine the shelf life and validate storage conditions, a formal stability study is required. This protocol outlines a robust methodology for assessing the chemical and chiral purity of (S)-Allyl 2-aminopropanoate over time.
Experimental Design
The study should be designed to evaluate the impact of temperature and humidity, following principles outlined in established stability testing guidelines.[13]
| Condition | Temperature | Relative Humidity | Purpose |
| Long-Term | 5°C ± 3°C | Ambient | Simulates recommended storage conditions. |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH | Used to predict long-term stability and identify likely degradation products more quickly. |
| Stress | 40°C ± 2°C | 75% ± 5% RH | Helps to elucidate degradation pathways and validate the stability-indicating nature of the analytical method. |
-
Time Points: Samples should be analyzed at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Packaging: Samples should be stored in the same container-closure system intended for routine laboratory use (e.g., amber glass vials with PTFE-lined caps).
Analytical Methodology
A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products, and resolve them from each other. For this compound, a combination of chiral and achiral High-Performance Liquid Chromatography (HPLC) is ideal.
-
Achiral RP-HPLC: To monitor for chemical purity and quantify hydrolysis products (L-alanine).
-
Chiral HPLC: To monitor for enantiomeric purity and quantify the formation of the (R)-enantiomer.
Step-by-Step Protocol for Stability Testing
-
Initial Analysis (T=0): Characterize a single batch of (S)-Allyl 2-aminopropanoate for initial chemical purity (by RP-HPLC) and enantiomeric excess (by Chiral HPLC). This serves as the baseline.
-
Sample Aliquoting: Aliquot the material into a sufficient number of vials for all time points and conditions to avoid repeated opening of a master container.
-
Storage: Place the vials into calibrated stability chambers set to the conditions outlined in Table 2.
-
Sampling: At each time point, remove the designated vials for each condition.
-
Sample Preparation: Accurately prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis:
-
Inject the sample onto the achiral RP-HPLC system. Integrate the peak areas for the parent compound and any new peaks that appear. Calculate purity as a percentage of the total area.
-
Inject the sample onto the chiral HPLC system. Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee).
-
-
Data Evaluation: Plot the purity and % ee against time for each storage condition.
Caption: Experimental workflow for a stability study.
Shelf Life Determination
The shelf life is the period during which the product is expected to remain within its approved specifications, provided it is stored under the recommended conditions. For a high-purity chemical reagent, a typical specification might be a purity of ≥98% and an enantiomeric excess of ≥99%. The shelf life is determined by the time it takes for the compound to fall below these limits under the long-term storage condition (2-8°C). The accelerated data can be used to provide a preliminary estimation but should be confirmed by long-term studies.
If a defined shelf life is exceeded, the material is not necessarily unusable. However, it should be re-tested for purity and enantiomeric excess before use in any critical application to ensure it still meets the required specifications.
Conclusion
The chemical and stereochemical stability of (S)-Allyl 2-aminopropanoate is governed by its susceptibility to hydrolysis and racemization. Strict adherence to recommended storage conditions—namely refrigeration (2-8°C) under a dry, inert atmosphere and protected from light—is essential for preserving its integrity. For applications demanding the highest levels of quality and reproducibility, particularly in pharmaceutical development, a formal stability study is recommended to empirically define the shelf life. By understanding the underlying chemistry and implementing these control strategies, researchers can ensure the reliability of this important chiral building block in their synthetic endeavors.
References
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Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-5. Available at: [Link]
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Cano, R., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 51(3), 158-162. Available at: [Link]
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Saravanan, G., & Ponmurugan, P. (2016). Effects of S-Allylcysteine on Biomarkers of the Polyol Pathway in Rats with Type 2 Diabetes. Journal of Clinical and Diagnostic Research, 10(10), BF01-BF05. Available at: [Link]
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Ilic, D. P., et al. (2012). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). Experimental and Therapeutic Medicine, 3(1), 1-6. Available at: [Link]
-
Zareba-Kruk, E., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]
Sources
- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents (1985) | M. Pugnière | 4 Citations [scispace.com]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. 44812-81-9|(S)-Allyl 2-aminopropanoate|BLD Pharm [bldpharm.com]
- 6. 203799-82-0|(S)-Allyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 7. gelest.com [gelest.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. researchgate.net [researchgate.net]
- 12. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]
- 13. ema.europa.eu [ema.europa.eu]
Thermodynamic Stability of (S)-Allyl 2-aminopropanoate in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary
(S)-Allyl 2-aminopropanoate, commonly known as L-alanine allyl ester, is a critical building block in complex peptide synthesis—particularly in Backbone Amide Linker (BAL) strategies[1]—and a versatile moiety in prodrug formulation. While the allyl ester provides an orthogonal deprotection axis (typically via palladium catalysis), its thermodynamic stability in aqueous environments is a primary bottleneck during formulation and physiological delivery.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, hydrolysis kinetics, and physicochemical behavior of (S)-Allyl 2-aminopropanoate in aqueous solutions. By dissecting the causality between protonation states and cleavage rates, this guide equips drug development professionals with the actionable intelligence required to optimize formulation pH, storage conditions, and experimental workflows.
Physicochemical Profiling & Thermodynamic Fundamentals
The thermodynamic stability of (S)-Allyl 2-aminopropanoate in water is fundamentally governed by the ester linkage, which is susceptible to both specific acid and specific base catalysis. However, the presence of the adjacent α -amino group introduces a complex electrostatic dynamic that drastically alters the molecule's kinetic profile compared to simple aliphatic esters.
The pKa Shift and Inductive Effects
In free L-alanine, the carboxylate anion donates electron density, resulting in an α -amino pKa of approximately 9.8. Esterification with an allyl group removes this negative charge. Consequently, the pKa of the α -amino group in α -amino acid esters drops by roughly 2 units to approximately 7.8[2],[3].
This shift is mechanistically critical:
-
At physiological pH (7.4): A significant fraction of the molecule exists in the protonated state ( −NH3+ ). The positive charge exerts a powerful electron-withdrawing inductive effect (-I) on the adjacent carbonyl carbon, rendering it highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions ( OH− ).
-
At basic pH (> 7.8): The amine deprotonates to −NH2 . While the inductive effect is reduced, the exponential increase in [OH−] concentration drives a rapid bimolecular hydrolysis reaction[2].
Thermodynamic Parameters of Hydrolysis
The cleavage of the allyl ester yields free L-alanine and allyl alcohol. The thermodynamic parameters for the base-catalyzed hydrolysis of α -amino acid esters reveal a highly ordered transition state. The activation entropy ( ΔS‡ ) is significantly negative, reflecting the precise structural alignment required for OH− to attack the sterically hindered carbonyl carbon[3].
Table 1: Thermodynamic and Kinetic Parameters for Aqueous Hydrolysis
| Parameter | Typical Value | Mechanistic Implication |
| Amine pKa | ~7.8 | Esterification lowers pKa ; dictates the dominant protonation state at physiological pH. |
| Max Stability pH | 4.5 - 5.5 | Optimal formulation zone. Electrostatic repulsion of H+ minimizes acid catalysis, while [OH−] is negligible. |
| Activation Enthalpy ( ΔH‡ ) | 40 - 50 kJ/mol | Hydrolysis is highly temperature-sensitive. Cold storage (< 4°C) is mandatory to arrest degradation[4]. |
| Activation Entropy ( ΔS‡ ) | -50 to -80 J/(K·mol) | Indicates a highly ordered, bimolecular transition state during OH− nucleophilic attack[3]. |
| Gibbs Free Energy ( ΔGhyd‡ ) | ~95 kJ/mol (at pH 7.4) | Moderate stability in biological media; rapid degradation occurs without proper buffering. |
Mechanistic Pathways of Degradation
To formulate (S)-Allyl 2-aminopropanoate effectively, one must understand the causality of its degradation pathways. The relationship between pH, the protonation state of the α -amine, and the resulting hydrolysis rate is nonlinear.
Caption: Logical relationship between environmental pH, amine protonation state, and ester hydrolysis kinetics.
Causality Breakdown:
-
Why is acid catalysis slow? At pH < 4, the carbonyl oxygen is protonated to facilitate water attack. However, the adjacent −NH3+ group strongly repels incoming hydronium ions ( H3O+ ), creating an electrostatic shield that artificially depresses the specific acid catalysis rate.
-
Why is base catalysis fast? At pH > 7, the −NH3+ group withdraws electron density from the carbonyl, making it a prime target for the negatively charged OH− nucleophile. Furthermore, certain metal ions (e.g., Pd2+ , Cu2+ ) or enzymes (like lipases) can coordinate with the amine and carbonyl, drastically accelerating this cleavage[5].
Experimental Protocols: Self-Validating Stability Assessment
To accurately determine the thermodynamic stability of (S)-Allyl 2-aminopropanoate for drug master files (DMF) or formulation development, researchers must employ a self-validating kinetic assay. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor degradation.
Methodological Causality
-
Constant Ionic Strength ( I=0.1M ): Essential to prevent activity coefficient fluctuations from skewing the kinetic rate constants.
-
Acid Quenching: Aliquots must be immediately quenched with an acidic buffer (pH 2.0). This instantly fully protonates the amine and neutralizes any OH− , "freezing" the reaction state for accurate HPLC quantification.
Step-by-Step Workflow
-
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 10.0. Adjust all solutions to an ionic strength of I=0.1M using KCl or NaCl to ensure thermodynamic consistency[2].
-
Substrate Initiation: Dissolve (S)-Allyl 2-aminopropanoate in a minimal volume of co-solvent (e.g., 1% DMSO) to prevent localized precipitation, then spike into the pre-equilibrated buffer to achieve a final concentration of 10 mM.
-
Thermal Incubation: Incubate the solutions in precision-controlled thermomixers at three distinct temperatures (e.g., 25°C, 37°C, 50°C) to allow for Arrhenius calculations of ΔH‡ and ΔS‡ .
-
Aliquot Sampling & Quenching: At predetermined intervals, extract 100 μL aliquots. Immediately mix with 100 μL of quenching solution (0.1% Trifluoroacetic acid in water, pH ~2.0) to halt base-catalyzed hydrolysis.
-
RP-HPLC Analysis: Inject the quenched samples onto a C18 column. Use an isocratic mobile phase (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile) and monitor UV absorbance at 210 nm to quantify the disappearance of the ester and the appearance of free L-alanine.
-
Kinetic Modeling: Plot ln([Ester]t/[Ester]0) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ).
Caption: Self-validating experimental workflow for determining aqueous thermodynamic stability.
Strategic Implications for Drug Development
Understanding the thermodynamic boundaries of (S)-Allyl 2-aminopropanoate directly informs downstream processing:
-
Formulation: Aqueous formulations must be buffered strictly between pH 4.5 and 5.5 to maximize shelf life. Excursions into physiological pH (7.4) will result in rapid prodrug activation/degradation.
-
Storage: Due to the high activation enthalpy ( ΔH‡ ) of the hydrolysis reaction, the degradation rate drops precipitously at lower temperatures. Lyophilization or storage below 4°C is highly recommended to maintain structural integrity[4].
-
Synthesis: During solid-phase peptide synthesis (such as the BAL strategy), the orthogonal removal of the allyl group via Pd(PPh3)4 must be executed under conditions that do not inadvertently trigger background base hydrolysis of other sensitive ester linkages[1].
References
-
The basic hydrolysis of amino acid esters Source: Australian Journal of Chemistry / researcher.life URL:2
-
Proton ionisation constants and kinetics of base hydrolysis of some α -amino-acid esters in aqueous solution Source: Journal of the Chemical Society B / rsc.org URL:3
-
2-aminopropanoic acid (phenylmethyl) ester; 4-methylbenzenesulfonic acid Source: guidechem.com URL:4
-
Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Source: Journal of the American Chemical Society / acs.org URL:1
-
Journal of Molecular Catalysis B: Enzymatic (Hydrolysis of allyl esters) Source: uoa.gr URL:5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. users.uoa.gr [users.uoa.gr]
Comprehensive Safety Data and Toxicity Profile of (S)-Allyl 2-aminopropanoate in Pharmaceutical Synthesis
Introduction & Mechanistic Context
As a versatile chiral building block, (S)-Allyl 2-aminopropanoate (commonly referred to as L-Alanine allyl ester) is heavily utilized in the synthesis of conformationally constrained macrocycles and complex peptide therapeutics[1]. Because free amino acid esters are highly nucleophilic and prone to spontaneous intermolecular cyclization into diketopiperazines, this compound is rarely handled as a free base. Instead, it is commercially supplied and utilized as a stable salt—most notably the hydrochloride (CAS 203799-82-0) or the 4-methylbenzenesulfonate (tosylate) salt (CAS 20845-17-4).
For drug development professionals and application scientists, mastering the handling requirements, safety data sheet (SDS) parameters, and the unique metabolic toxicity profile of the allyl ester moiety is critical for safe process scale-up.
Physical Properties and SDS Hazard Profiling
The quantitative safety and physical data for the tosylate salt of (S)-Allyl 2-aminopropanoate are summarized in the table below. The hazard profile is a composite of the tosylate counterion's irritating properties and the inherent biological reactivity of the allyl ester group.
| Property / Hazard Parameter | Data / GHS Classification |
| Chemical Name | (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate |
| CAS Number | 20845-17-4 |
| Molecular Weight | 301.36 g/mol |
| Physical Form | White to yellow powder or crystals |
| Signal Word | Warning |
| Hazard Statements (H-Codes) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Rinse cautiously with water for several minutes) |
Metabolic Toxicity Profile: The Allyl Ester Pathway
The toxicological profile of (S)-Allyl 2-aminopropanoate is inextricably linked to its in vivo hydrolysis. While the L-alanine core is an endogenous, benign amino acid, the allyl ester moiety presents a specific metabolic liability.
Upon systemic exposure, allyl esters are rapidly cleaved by hepatic and intestinal carboxylesterases to yield allyl alcohol. Allyl alcohol is subsequently oxidized by alcohol dehydrogenase (ADH) into acrolein, a highly reactive α,β-unsaturated aldehyde[2]. Acrolein acts as a potent electrophile, rapidly depleting cellular glutathione (GSH) via Michael addition. This depletion leads to severe oxidative stress, macromolecular damage, and characteristic periportal hepatotoxicity[3].
Metabolic degradation of (S)-Allyl 2-aminopropanoate leading to hepatotoxicity.
Self-Validating Experimental Protocol: In Situ Liberation and Coupling
To utilize (S)-Allyl 2-aminopropanoate safely and effectively in peptide synthesis, one must prevent the premature liberation of the free amine. The following protocol utilizes an in situ neutralization strategy that ensures the free base is consumed by the activated coupling partner immediately upon generation, acting as a self-validating system to prevent side reactions.
Step-by-Step Methodology:
-
Preparation: Purge a dry, round-bottom flask with nitrogen. Equip with a magnetic stir bar and cool to 0°C using an ice bath. Wear appropriate PPE (nitrile gloves, safety goggles) to protect against H315/H319 hazards.
-
Reagent Dissolution: Suspend 1.0 equivalent of (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate and 1.05 equivalents of the N-protected amino acid (e.g., Fmoc-AA-OH) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Activation: Add 1.1 equivalents of HATU (coupling reagent). Stir for 5 minutes at 0°C to allow the formation of the active OAt ester.
-
In Situ Neutralization (Critical Step): Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 10 minutes.
-
Causality: The first equivalent of DIPEA neutralizes the tosylate salt, liberating the free amine of the allyl ester. The slow addition at 0°C ensures the steady-state concentration of the free amine remains low, kinetically favoring the cross-coupling with the activated Fmoc-AA-OAt ester over self-condensation into a diketopiperazine.
-
-
Validation & Quenching: After 2 hours, monitor the reaction via LC-MS. The protocol is self-validating: the complete disappearance of the starting salt mass (m/z 130 for the free base) and the strict absence of the diketopiperazine byproduct (m/z 226) confirm successful coupling. Quench with saturated aqueous NH₄Cl to neutralize residual amine and remove any trace unreacted allyl ester.
Self-validating experimental workflow for in situ coupling of allyl ester salts.
References
- Title: WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds Source: Google Patents URL
-
Title: A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein Source: Toxicology / National Institutes of Health (NIH) PMC URL: [Link]
Sources
- 1. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 2. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Deprotection of (S)-Allyl 2-Aminopropanoate
Executive Summary
In the design of complex peptides and small-molecule therapeutics, achieving strict orthogonality during functional group deprotection is paramount. (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine) serves as a robust, orthogonally protected building block. Because the allyl ester is highly stable to both strongly acidic conditions (used for Boc/tBu removal) and basic conditions (used for Fmoc removal), it acts as the linchpin in multi-dimensional synthesis strategies.
Cleavage of the allyl ester is achieved under mild, neutral conditions via a Palladium(0)-catalyzed Tsuji-Trost reaction. This technical guide outlines the mechanistic causality, strategic scavenger selection, and self-validating protocols required for high-yielding, palladium-catalyzed deprotection.
Mechanistic Rationale: The Tsuji-Trost Cleavage
The deprotection of allyl esters is fundamentally driven by transition-metal-catalyzed allylic substitution. Understanding this catalytic cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) species—typically generated in situ from Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ]—coordinates to the alkene of the allyl ester. Oxidative addition cleaves the allylic C–O bond, generating an electrophilic π -allyl palladium(II) complex and liberating the free (S)-2-aminopropanoate carboxylate.
-
Nucleophilic Scavenging: Left alone, the carboxylate could re-attack the complex, resulting in no net reaction. To drive the reaction forward and turn over the catalyst, a nucleophilic "scavenger" is introduced. The scavenger attacks the π -allyl palladium complex, irreversibly transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst.
Mechanistic Workflow
Mechanistic pathway of the Tsuji-Trost palladium-catalyzed allyl ester deprotection.
Strategic Selection of Allyl Scavengers
The choice of scavenger dictates the reaction kinetics, the stability of the catalyst, and the ease of downstream purification.
Causality Insight: When deprotecting (S)-Allyl 2-aminopropanoate, the resulting product contains a free carboxylic acid. If a basic scavenger like morpholine is used in excess, the basic amine will readily protonate, yielding the final product as an unwanted tri-morpholine salt . Therefore, Phenylsilane ( PhSiH3 ) —a neutral hydride donor—is the preferred scavenger for isolating the free zwitterionic or N-protected amino acid without salt contamination. Furthermore, adding phenylsilane before the palladium catalyst has been proven to mitigate palladium-induced toxicity in sensitive substrates, such as DNA-encoded libraries .
Optimized Quantitative Reaction Parameters by Scavenger Type
| Scavenger System | Catalyst ( Pd(PPh3)4 ) | Scavenger Eq. | Solvent | Temp | Reaction Time | Primary Use Case |
| Phenylsilane ( PhSiH3 ) | 0.05 – 0.1 eq | 10.0 – 15.0 eq | DCM | 20∘C | 20 – 40 min | Solution-phase, sensitive substrates, avoiding salt formation. |
| Morpholine | 0.1 eq | 10.0 eq | DCM / THF | 20∘C | 60 – 120 min | Solid-Phase Peptide Synthesis (SPPS) where salts can be washed away. |
| NDMBA + DIPEA | 0.05 eq | 5.0 eq (NDMBA) | DCM | 20∘C | 60 min | Avoiding amine-reactive side reactions. |
Detailed Experimental Protocols
Protocol A: Phenylsilane-Mediated Deprotection (Preferred for Solution-Phase)
This protocol utilizes PhSiH3 to ensure the deprotected (S)-2-aminopropanoic acid derivative is isolated cleanly.
Step-by-Step Methodology:
-
Atmospheric Control: Flame-dry a round-bottom flask and flush thoroughly with Argon. The strict exclusion of oxygen is critical to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species .
-
Substrate Solubilization: Dissolve 1.0 equivalent of the N-protected (S)-Allyl 2-aminopropanoate (e.g., Fmoc-Ala-OAll) in anhydrous, degassed Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Scavenger Addition: Inject 10.0 equivalents of PhSiH3 directly into the stirring solution. Critical Causality: Always add the silane scavenger prior to the catalyst. This primes the environment and prevents premature catalyst quenching.
-
Catalyst Addition: Rapidly add 0.05 equivalents of Pd(PPh3)4 . The solution will immediately adopt a bright, translucent yellow color, indicating active Pd(0) in solution.
-
Reaction Monitoring: Stir the mixture at room temperature ( 20−25∘C ). Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the starting material usually occurs within 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the crude residue between Diethyl Ether and 0.1 M HCl. The free carboxylic acid will remain in the organic layer (if N-protected) or partition into the aqueous layer (if fully deprotected to the zwitterion).
-
Isolation: Lyophilize the aqueous fraction or perform flash chromatography on the organic fraction.
Protocol B: Morpholine-Mediated Deprotection (Standard SPPS Cleavage)
Used primarily when the substrate is resin-bound, allowing the morpholine salts to be easily washed away rather than isolated.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin containing the (S)-Allyl 2-aminopropanoate moiety in anhydrous DCM for 15 minutes in a fritted solid-phase reaction vessel.
-
Cocktail Preparation: In a separate vial under Argon, dissolve 0.1 eq Pd(PPh3)4 and 10.0 eq Morpholine in a minimal volume of degassed DCM.
-
Cleavage: Add the cocktail to the resin and agitate gently in the dark for 2 hours at room temperature.
-
Washing: Drain the reaction vessel. Wash the resin sequentially with DCM ( 3× ), 0.5% DIPEA in DCM ( 3× , to neutralize and remove residual morpholine salts), and finally DCM ( 3× ).
Troubleshooting & Analytical Validation
-
Visual Validation (Palladium Black): A healthy Tsuji-Trost reaction utilizing Pd(PPh3)4 will remain bright yellow. If the reaction mixture turns dark brown or black, the Pd(0) catalyst has oxidized and precipitated as "Palladium black" . If this occurs before the reaction is complete, re-degas the solvent and spike in an additional 0.05 eq of fresh catalyst.
-
Overcoming Sluggish Kinetics: If steric hindrance is preventing complete conversion after 1 hour, the application of microwave heating ( 40∘C for 5–10 minutes) can safely drive the reaction to completion without degrading the peptide backbone .
-
NMR Validation: The successful cleavage of the allyl ester is easily confirmed by 1H NMR. The practitioner should look for the complete disappearance of the characteristic multiplet at ∼5.9 ppm (internal alkene proton) and the pair of doublets at ∼5.2−5.3 ppm (terminal alkene protons).
References
-
Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives ACS Biomacromolecules / PubMed Central URL:[Link]
-
Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis The Journal of Organic Chemistry URL:[Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection Biotage Application Notes URL:[Link]
-
What is a “DNA-compatible” reaction? Bioconjugate Chemistry / PubMed Central URL:[Link]
Application Note: Advanced SPPS Strategies Utilizing (S)-Allyl 2-aminopropanoate for Complex Peptide Architectures
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Level: Advanced / Senior Application Scientist
Introduction & Mechanistic Rationale
As a Senior Application Scientist specializing in complex peptide architectures, I frequently encounter the limitations of standard linear Fmoc/tBu solid-phase peptide synthesis (SPPS). When designing cyclic peptides, branched peptidomimetics, or targeted radioligands, standard C-terminal resin anchoring often restricts synthetic freedom.
This is where (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine, commonly denoted as H-Ala-OAll) becomes an indispensable building block. Supplied typically as a stable p-toluenesulfonate (tosylate) or hydrochloride salt, it provides a free Nα -amine for immediate coupling and an orthogonally protected Cα -carboxylate [1].
The Principle of Orthogonality
The strategic value of the allyl ester lies in its absolute orthogonality to standard SPPS chemistries [3].
-
Base Stability: The allyl ester is completely stable to the repetitive 20% piperidine/DMF treatments used for Fmoc removal.
-
Acid Stability: It withstands the harsh trifluoroacetic acid (TFA) cocktails used for global deprotection and resin cleavage.
-
Selective Cleavage: It is exclusively removed via Tsuji-Trost allylic cleavage using Palladium(0) catalysis, allowing for on-resin C-terminal unmasking without disrupting the rest of the peptide[2].
Strategic Applications in Drug Development
Side-Chain Anchoring for Macrolactamization
To synthesize head-to-tail cyclic peptides, the peptide must remain attached to the resin while both the N-terminus and C-terminus are liberated. By anchoring the peptide to the resin via the side chain of an Aspartate or Glutamate residue, (S)-Allyl 2-aminopropanoate can be coupled to the free side-chain or used as the C-terminal residue. Once the linear sequence is complete, Pd(0)-catalyzed deprotection unmasks the C-terminal Alanine, enabling on-resin macrolactamization prior to final TFA cleavage [4].
Fragment Condensation and Radioligand Assembly
In the development of irreversible peptidomimetic radioligands (e.g., PET imaging agents targeting ST14 protease), H-Ala-OAll is utilized to cap C-termini during the precise stepwise assembly of covalent warheads. The allyl group prevents unwanted C-terminal epimerization during highly hindered coupling steps[2].
Workflow & Mechanistic Visualizations
Workflow for on-resin peptide cyclization using (S)-Allyl 2-aminopropanoate.
Tsuji-Trost mechanism for Pd(0)-catalyzed allyl ester deprotection in SPPS.
Quantitative Data Summaries
To ensure a self-validating protocol, it is critical to select the correct reagents. The tables below summarize empirical data driving our protocol choices.
Table 1: Optimization of Allyl Ester Deprotection Conditions Causality: Phenylsilane (PhSiH₃) is selected over Morpholine because it acts as a highly efficient hydride donor, completely eliminating the risk of N -allylation byproducts that plague secondary amine scavengers.
| Scavenger | Catalyst | Solvent | Reaction Time | Deprotection Yield | Byproduct Formation |
| Morpholine (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM / DMF | 2 hours | 85% | Moderate ( N -allylation) |
| NDMBA (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM | 1 hour | 92% | Low |
| PhSiH₃ (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM | 45 mins | >98% | None |
| TES-H (10 eq) | Pd(PPh₃)₂Cl₂ (0.1 eq) | DCM | 30 mins | >95% | None (Open-flask) [1] |
Table 2: Coupling Efficiency of H-Ala-OAll to Resin-Bound Carboxylates Causality: Because (S)-Allyl 2-aminopropanoate is introduced as a tosylate salt, high equivalents of DIEA are required to neutralize the salt and activate the coupling reagent. HATU is chosen for its superior reaction kinetics, minimizing epimerization.
| Coupling Reagent | Base | Solvent | Equivalents (AA / Reagent / Base) | Conversion (%) | Epimerization (%) |
| DIC / HOBt | None | DMF | 3.0 / 3.0 / 0.0 | 75% | <1.0% |
| PyBOP | DIEA | DMF | 3.0 / 2.9 / 6.0 | 88% | 2.5% |
| HATU | DIEA | DMF | 3.0 / 2.9 / 6.0 | >99% | <1.0% |
Experimental Protocols
Protocol A: On-Resin Coupling of (S)-Allyl 2-aminopropanoate
This protocol details the attachment of H-Ala-OAll to a resin-bound peptide featuring a free carboxylate (e.g., a Glutamate side-chain).
Reagents Required:
-
(S)-Allyl 2-aminopropanoate p-toluenesulfonate (3.0 equiv)
-
HATU (2.9 equiv)
-
N,N-Diisopropylethylamine (DIEA) (6.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes to maximize pore accessibility. Drain completely.
-
Activation: In a clean, dry vial, dissolve (S)-Allyl 2-aminopropanoate p-toluenesulfonate (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in a minimal volume of DMF (approx. 0.1 M concentration).
-
Base Addition: Add DIEA (6.0 equiv) to the vial. Scientific Insight: The 6.0 equivalents are strictly necessary—1.0 equiv neutralizes the tosylate counterion to liberate the free amine, while the remaining 5.0 equiv drive the HATU-mediated activation of the resin-bound carboxylate.
-
Coupling: Immediately transfer the activated mixture to the SPPS reaction vessel containing the resin.
-
Agitation: Agitate via nitrogen bubbling or orbital shaking at room temperature for 60 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Validation: Perform a microcleavage and analyze via LC-MS to confirm quantitative conversion.
Protocol B: On-Resin Pd(0)-Catalyzed Allyl Deprotection
This protocol selectively removes the allyl ester to expose the C-terminal carboxylate of Alanine for subsequent cyclization.
Reagents Required:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equiv)
-
Phenylsilane (PhSiH₃) (10 - 20 equiv)
-
Anhydrous DCM
-
0.5% Sodium diethyldithiocarbamate in DMF (Palladium scavenger)
Step-by-Step Methodology:
-
Solvent Exchange: Swell the peptidyl-resin in anhydrous DCM for 20 minutes. Scientific Insight: DCM is vastly superior to DMF for this catalytic step as it optimizes the swelling of the polystyrene matrix specifically for the bulky Pd(PPh₃)₄ complex.
-
Scavenger Addition: Prepare a solution of PhSiH₃ (20 equiv) in anhydrous DCM. Add this solution to the resin.
-
Deoxygenation: Bubble Argon gas gently through the resin suspension for 5 minutes. Scientific Insight: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II), halting the catalytic cycle.
-
Catalyst Introduction: Quickly add solid Pd(PPh₃)₄ (0.1 equiv) to the reaction vessel. Seal the vessel under an Argon atmosphere.
-
Reaction: Agitate the mixture in the dark for 45 minutes. Light accelerates the degradation of the palladium complex.
-
Resin Washing & Palladium Removal: Drain the reaction mixture. Wash the resin with DCM (3 × 1 min).
-
Chelation Step (Critical): Wash the resin with a solution of 0.5% Sodium diethyldithiocarbamate in DMF (3 × 3 min). Scientific Insight: This step is mandatory to chelate and strip precipitated palladium metal from the resin matrix, which otherwise interferes with subsequent cyclization steps or final peptide purity.
-
Final Wash: Wash with DMF (5 × 1 min) and DCM (5 × 1 min). The resin is now ready for on-resin macrolactamization using standard coupling reagents (e.g., HATU/DIEA).
References
-
Napier, P., et al. "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis." The Journal of Organic Chemistry, ACS Publications, Dec 2024.[Link]
-
Liu, J., et al. "Development of an Irreversible Peptidomimetic Radioligand for PET Imaging of ST14 Protease." Bioconjugate Chemistry, ACS Publications, Jan 2025.[Link]
-
"Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis." IntechOpen, Aug 2023.[Link]
-
"Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy." Royal Society of Chemistry. [Link]
Application Note: Synthesis and Isolation of (S)-Allyl 2-Aminopropanoate Salts for Orthogonal Peptide Synthesis
Executive Summary & Strategic Rationale
The synthesis of complex peptides, depsipeptides, and macrocycles frequently necessitates highly orthogonal protecting group strategies[1][2]. The allyl ester, pioneered in the 1980s by Kunz and Waldmann, serves as a uniquely versatile C-terminal protecting group[3][4]. Unlike standard methyl, ethyl, or benzyl esters, the allyl ester is completely stable to both the strongly acidic conditions required for Boc deprotection (e.g., neat trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., 20% piperidine)[2]. It is exclusively and mildly cleaved via a palladium(0)-catalyzed Tsuji-Trost allylic dealkylation.
Causality in Salt Selection: Isolating (S)-Allyl 2-aminopropanoate (L-alanine allyl ester) as a free base is synthetically unviable. Free α -amino acid esters rapidly undergo intermolecular aminolysis, self-condensing into stable diketopiperazines[5]. By isolating the molecule as a hydrochloride (HCl) or p-toluenesulfonate (PTSA) salt, the α -amino group is protonated into an ammonium cation ( −NH3+ ). This electronic modification completely eliminates the nitrogen's nucleophilicity, ensuring the structural integrity of the ester during long-term storage and handling.
Mechanistic Pathways & Experimental Design
We present two self-validating, field-proven protocols for the preparation of (S)-Allyl 2-aminopropanoate salts:
-
Method A: Thionyl Chloride Activation (Hydrochloride Salt) This method leverages thionyl chloride ( SOCl2 ) as a dual-purpose dehydrating and chlorinating agent[6][7]. When added to allyl alcohol, it generates HCl and allyl chlorosulfite in situ. This highly reactive intermediate rapidly esterifies the L-alanine[8]. The gaseous byproducts ( SO2 and HCl ) are easily driven off by heating, leaving the pure hydrochloride salt without the need for complex chromatography.
-
Method B: Azeotropic Distillation (p-Toluenesulfonate Salt) This method operates strictly on Le Chatelier's principle[9]. L-alanine and allyl alcohol are refluxed in toluene with a stoichiometric amount of p-toluenesulfonic acid (PTSA). The Dean-Stark apparatus continuously traps the water byproduct as a toluene-water azeotrope, physically removing it from the reaction mixture and driving the thermodynamically unfavorable esterification to near-quantitative completion.
Experimental Protocols
Protocol A: Preparation of (S)-Allyl 2-aminopropanoate hydrochloride
Note: Perform all steps in a well-ventilated fume hood due to the generation of corrosive SO2 and HCl gases.
-
Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a CaCl2 drying tube.
-
Solvent Chilling: Add anhydrous allyl alcohol (50 mL, large excess) to the flask and cool to 0 °C using an ice-water bath.
-
Activation: Carefully add thionyl chloride ( SOCl2 , 8.9 mL, 123 mmol, 1.1 eq relative to amino acid) dropwise over 30 minutes.
-
Causality: Thionyl chloride reacts violently with aliphatic alcohols. Performing this addition at 0 °C safely dissipates the exothermic heat of reaction, preventing the uncontrolled polymerization or thermal degradation of the allyl alcohol.
-
-
Amino Acid Addition: Add L-Alanine (10.0 g, 112 mmol) in small portions to the chilled, activated solution.
-
Esterification: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 80 °C) for 12–15 hours.
-
Causality: Heating provides the activation energy necessary to drive the esterification to completion while simultaneously expelling the SO2 byproduct, which irreversibly pushes the reaction forward.
-
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to yield a viscous, pale-yellow oil.
-
Crystallization: Triturate the oil vigorously with cold anhydrous diethyl ether (150 mL) to induce crystallization.
-
Isolation: Filter the resulting white precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 50 mL), and dry in vacuo to afford the pure hydrochloride salt.
Protocol B: Preparation of (S)-Allyl 2-aminopropanoate p-toluenesulfonate
-
Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Mixing: Add L-Alanine (10.0 g, 112 mmol), p-toluenesulfonic acid monohydrate ( PTSA⋅H2O , 23.4 g, 123 mmol, 1.1 eq), and allyl alcohol (30 mL, excess) to 200 mL of anhydrous toluene.
-
Azeotropic Reflux: Heat the heterogeneous mixture to reflux (approx. 110 °C).
-
Causality: Esterification is a reversible, equilibrium-driven process. Toluene forms a low-boiling azeotrope with water. The Dean-Stark apparatus continuously condenses and separates this water, removing it from the system. According to Le Chatelier's principle, this forces the reaction equilibrium to >95% conversion.
-
-
Monitoring: Continue refluxing until the theoretical volume of water (approx. 4.0 mL, accounting for both the hydrate water and the esterification water) is collected in the trap (typically 12–24 hours). The solution will become completely homogeneous as the insoluble L-alanine is consumed.
-
Concentration: Cool the reaction mixture to room temperature and concentrate the solution under reduced pressure to approximately 50 mL.
-
Precipitation: Add hexanes dropwise while stirring until the solution becomes turbid. Chill at 4 °C overnight to maximize the crystalline yield.
-
Isolation: Filter the crystalline solid, wash with cold hexanes, and dry under high vacuum.
Quantitative Data & Physicochemical Properties
The following table summarizes the key analytical metrics and properties of the isolated salts to aid in quality control and verification[9][10].
| Parameter | (S)-Allyl 2-aminopropanoate Hydrochloride | (S)-Allyl 2-aminopropanoate p-Toluenesulfonate |
| CAS Number | 203799-82-0 | 20845-17-4 |
| PubChem CID | N/A | 13968860 |
| Molecular Formula | C6H12ClNO2 | C13H19NO5S |
| Molecular Weight | 165.62 g/mol | 301.36 g/mol |
| Physical State | White crystalline powder | White to off-white crystalline solid |
| Typical Yield | 85 – 95% | 80 – 90% |
| Storage Conditions | Desiccated, 2–8 °C | Desiccated, Room Temperature |
| Deprotection Reagents | Pd(PPh3)4 , Morpholine / THF | Pd(PPh3)4 , Morpholine / THF |
Reaction Workflow & Orthogonal Deprotection Pathway
The diagram below illustrates the divergent synthetic pathways for generating the two stable salt forms, followed by the convergent, orthogonal palladium-catalyzed deprotection step required during solid-phase or solution-phase peptide synthesis.
Reaction pathways for the synthesis and Pd(0)-catalyzed deprotection of L-alanine allyl ester salts.
References
-
Title: (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]
- Title: Conformationally constrained, fully synthetic macrocyclic compounds (Patent WO2011014973A2)
-
Title: Allyl ester as a selectively cleavable carboxy-protecting group in peptide synthesis Source: Angewandte Chemie International Edition in English (Kunz & Waldmann) URL: [Link]
-
Title: Synthesis of Peptides and Peptidomimetics (Houben-Weyl Methods of Organic Chemistry) Source: Thieme Connect URL: [Link]
Sources
- 1. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sci-Hub. Allyl ester as temporary protecting group for the β‐carboxy function of aspartic acid / International Journal of Peptide and Protein Research, 1985 [sci-hub.sg]
- 4. arkat-usa.org [arkat-usa.org]
- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 6. CA2780829A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 7. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S | CID 13968860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BLDpharm - Scale Up Commercial Manufacture List [bldpharm.com]
Technical Support Center: Stereoselective Synthesis of (S)-Allyl 2-aminopropanoate
Welcome to the Application Scientist Support Portal.
Maintaining stereochemical integrity during the esterification of amino acids is a critical challenge in drug development and peptide synthesis. (S)-Allyl 2-aminopropanoate (L-alanine allyl ester) is highly susceptible to racemization at the α-carbon due to the mildly acidic nature of the α-proton and the propensity of activated amino acids to form azlactone intermediates.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure >99% enantiomeric excess (ee) during your synthesis.
Diagnostic Workflow: Choosing the Right Synthesis Route
Selecting the correct synthetic route based on the protecting group status of your starting material is the first line of defense against racemization.
Decision tree for selecting a racemization-free esterification protocol.
Frequently Asked Questions & Troubleshooting
Q1: Why does L-alanine racemize during standard carbodiimide-mediated esterification?
Root Cause Analysis: When a carboxylic acid is activated using standard carbodiimides like DIC or DCC, it forms a highly reactive O-acylisourea intermediate[1]. In amino acids, the nucleophilic carbonyl oxygen of the adjacent amide (or urethane) group can attack this activated carbon, ejecting the urea byproduct and forming a 5(4H)-oxazolone (azlactone) ring[2].
The α-proton of the oxazolone is highly acidic. In the presence of even mild bases (e.g., tertiary amines used as catalysts), it undergoes rapid deprotonation to form an aromatic enolate[2]. Reprotonation occurs non-stereoselectively, leading to a racemic oxazolone, which then reacts with allyl alcohol to yield a racemized ester[3].
Mechanism of oxazolone-induced racemization during amino acid activation.
Q2: How do coupling additives like OxymaPure prevent this racemization?
Mechanistic Insight: Additives such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt act as potent nucleophiles that intercept the dangerous O-acylisourea intermediate before it can cyclize into an oxazolone[1]. By reacting with the O-acylisourea, they generate an active ester (e.g., an Oxyma ester). This active ester is structurally stable enough to resist oxazolone formation, yet reactive enough to undergo smooth alcoholysis or aminolysis without losing stereochemical integrity[4].
Quantitative Data: Comparison of Common Coupling Additives [4]
| Property | OxymaPure | HOBt | HOAt | 6-Cl-HOBt |
| pKa | 4.60 | 4.60 | 3.28 | 3.35 |
| Explosive Hazard | Low (Safe) | High | High | High |
| Racemization Suppression | Excellent | Moderate | Excellent | Good |
| Molecular Weight (Da) | 142.11 | 135.11 | 150.13 | 169.57 |
Q3: What is the most robust method for synthesizing (S)-Allyl 2-aminopropanoate directly from unprotected L-alanine?
Solution: Acid-catalyzed direct esterification using Thionyl Chloride (SOCl₂)[5]. Causality: By maintaining strictly acidic conditions, the amine group remains protonated (-NH₃⁺), and no base is present to catalyze enolization. Furthermore, the chlorosulfinic acid ester intermediate does not cyclize into oxazolones under these conditions, preserving the stereocenter entirely[5].
Protocol 1: Direct Esterification via SOCl₂ (Self-Validating System) Validation Checkpoint: The reaction mixture must remain clear and homogeneous upon warming. Evolution of SO₂ and HCl gas confirms the formation of the reactive chlorosulfinic acid intermediate.
-
Preparation: Suspend 1.0 equivalent of L-alanine in 10-15 equivalents of anhydrous allyl alcohol (acting as both reagent and solvent).
-
Cooling: Chill the suspension to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).
-
Activation: Add 1.1 to 1.5 equivalents of Thionyl Chloride (SOCl₂) dropwise over 30 minutes. Caution: Highly exothermic. Control the addition rate to maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60 °C for 4 to 6 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess allyl alcohol and byproducts.
-
Purification: Triturate the resulting oil with cold diethyl ether to precipitate (S)-Allyl 2-aminopropanoate hydrochloride. Filter and dry under vacuum.
Q4: How should I esterify N-protected L-alanine (e.g., Boc-Ala-OH) without risking racemization?
Solution: Base-promoted alkylation using Allyl Bromide and Cesium Carbonate (Cs₂CO₃)[5]. Causality: Instead of activating the carboxylic acid (which risks oxazolone formation), this method turns the carboxylic acid into a nucleophile (carboxylate) that attacks an electrophile (allyl bromide) via an SN2 mechanism. Using a mild, bulky base like Cs₂CO₃ ensures quantitative deprotonation of the carboxylic acid without stripping the α-proton.
Protocol 2: SN2 Alkylation with Allyl Bromide Validation Checkpoint: The formation of a fine white precipitate (CsBr) during the reaction indicates successful SN2 displacement.
-
Preparation: Dissolve 1.0 equivalent of Boc-L-Ala-OH in anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add 0.5 to 1.0 equivalent of Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 15 minutes to form the carboxylate salt.
-
Alkylation: Add 1.1 equivalents of Allyl Bromide dropwise. Note: The reaction is mildly exothermic.
-
Reaction: Stir the suspension at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate and wash extensively with water (3x) and brine to remove DMF and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-protected (S)-allyl ester.
References
-
Science of Synthesis: 2.2 Carboxy Group (Esterification Protocols) Source: Thieme-Connect URL:[Link]
-
Science of Synthesis: 7.4 Racemization Assays (Oxazolone Mechanisms) Source: Thieme-Connect URL:[Link]
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]
Sources
Technical Support Center: Troubleshooting Allyl Deprotection of (S)-Allyl 2-aminopropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed deprotection of amino acid allyl esters. Cleaving the allyl ester from (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine) presents a unique challenge: the molecule possesses a free, highly nucleophilic primary amine.
When protocols fail, it is rarely due to a single bad reagent, but rather a breakdown in the kinetic competition between your catalyst, your scavenger, and the substrate itself. This guide bypasses generic advice to provide a causality-driven, self-validating framework for achieving quantitative deprotection without side reactions.
Diagnostic Workflow
Before adjusting equivalents or changing solvents, use the logical workflow below to isolate the root cause of your incomplete deprotection.
Diagnostic workflow for troubleshooting incomplete allyl ester deprotection.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 20% conversion despite leaving it overnight. Why is the catalyst failing?
The Causality: The Tsuji-Trost deallylation mechanism strictly requires Palladium in the Pd(0) oxidation state to perform the initial oxidative addition into the allyl ester C–O bond [1]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is notoriously sensitive to atmospheric oxygen. If your solvent contains dissolved oxygen, Pd(0) rapidly oxidizes to Pd(II), permanently terminating the catalytic cycle before it even begins. The Fix: Reaction time cannot compensate for a dead catalyst. You must rigorously degas your solvents (sparging with Argon or Nitrogen for 15 minutes) and use a fresh, bright yellow batch of Pd(PPh₃)₄.
Q2: My starting material is completely consumed, but LC-MS shows a massive byproduct with a +40 Da mass shift. What happened?
The Causality: You are observing N-allylation [2]. When Pd(0) cleaves the allyl ester, it forms a highly electrophilic π -allyl palladium(II) intermediate. Because (S)-Allyl 2-aminopropanoate contains an unprotected primary amine, that amine acts as a potent nucleophile. If your exogenous scavenger (e.g., morpholine) does not trap the π -allyl complex fast enough, the substrate's own primary amine will attack it, transferring the allyl group from the C-terminus to the N-terminus. The Fix: You are losing the kinetic race. You must switch to a scavenger that reacts instantaneously and irreversibly, such as Phenylsilane (PhSiH₃).
Q3: Why is Phenylsilane (PhSiH₃) recommended over traditional amine scavengers like Morpholine?
The Causality: Morpholine is a secondary amine that acts as a nucleophile, meaning it directly competes with the primary amine of your substrate for the π -allyl complex. Phenylsilane operates via an entirely different mechanism: it acts as a hydride donor [3]. It reduces the π -allyl palladium complex, releasing propene gas . Because gas evolution drives the reaction forward (Le Chatelier's principle) and is physically irreversible, it completely shuts down the N-allylation side-reaction pathway.
Mechanistic Pathway: Desired Cleavage vs. Side Reactions
Competing pathways in Pd-catalyzed allyl deprotection: desired cleavage vs. N-allylation.
Scavenger Selection Data
To optimize your deprotection, compare the quantitative parameters of common allyl scavengers below. For free-amine substrates like (S)-Allyl 2-aminopropanoate, hydride donors are vastly superior to nucleophilic scavengers.
| Scavenger | Equivalents | Reaction Time | N-Allylation Risk | Mechanistic Byproduct & Notes |
| Phenylsilane (PhSiH₃) | 2.0 – 5.0 eq | 30 – 60 min | Very Low | Propene (gas). Irreversible hydride transfer; ideal for free amines. |
| N,N-Dimethylbarbituric acid | 3.0 – 5.0 eq | 1 – 3 hours | Low | C-allylation. Solid reagent, easy to handle, but requires longer reaction times. |
| Morpholine | 10.0 – 20.0 eq | 1 – 2 hours | Moderate | N-allyl morpholine. Competes kinetically with substrate amine; requires massive excess. |
| Dimedone | 5.0 – 10.0 eq | 2 – 4 hours | Low | C-allylation. Effective but can complicate downstream purification (difficult to wash). |
Self-Validating Experimental Protocol
This protocol utilizes PhSiH₃ to guarantee quantitative deprotection while preventing N-allylation. It is designed with built-in visual and analytical checkpoints to validate the integrity of the reaction in real-time.
Materials Required:
-
(S)-Allyl 2-aminopropanoate (Substrate)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 – 0.10 eq)
-
Phenylsilane [PhSiH₃] (3.0 eq)
-
Anhydrous, degassed Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation & Degassing: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DCM (to achieve a 0.1 M substrate concentration). Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.
-
Substrate & Scavenger Addition: Dissolve the (S)-Allyl 2-aminopropanoate in the degassed DCM under an Argon atmosphere. Add 3.0 equivalents of PhSiH₃ via a gas-tight syringe.
-
Catalyst Initiation: Quickly weigh out 0.05 equivalents of Pd(PPh₃)₄ and add it to the stirring solution.
-
Self-Validating Checkpoint 1 (Visual): The solution must turn a clear, bright yellow. If the solution immediately darkens to brown or black, your catalyst has oxidized to palladium black. Abort the reaction, obtain a fresh bottle of Pd(PPh₃)₄, and re-degas your solvent.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 30 to 45 minutes.
-
Self-Validating Checkpoint 2 (Analytical): Pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject. Complete deprotection is validated by the total disappearance of the starting material mass. Scan for a [M+H]+ peak at +40 Da relative to L-alanine; the absence of this peak confirms that PhSiH₃ successfully outcompeted the N-allylation pathway.
-
-
Workup & Catalyst Removal: Once complete, concentrate the reaction mixture under reduced pressure. To remove the triphenylphosphine oxide and palladium byproducts, reconstitute the crude mixture in a minimal amount of DCM and precipitate the amino acid by adding cold diethyl ether, or pass the mixture through a short Celite/Silica plug.
References
-
Mourad, A. K., & Czekelius, C. "Synthesis from Carboxylic Acid Derivatives (Update 2011)." Science of Synthesis, Thieme Connect. Available at:[Link]
Removing palladium catalyst residues after (S)-Allyl 2-aminopropanoate cleavage
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing the notoriously difficult challenge of removing palladium (Pd) catalyst residues following the deprotection of (S)-Allyl 2-aminopropanoate.
When synthesizing active pharmaceutical ingredients (APIs), regulatory guidelines (such as ICH Q3D) strictly limit residual palladium to < 10 ppm. Below, you will find a diagnostic overview, mechanistic explanations, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure your product meets these stringent requirements.
Diagnostic Overview: The Cleavage and Scavenging Workflow
The deprotection of allyl esters is typically achieved via a Tsuji-Trost reaction using a Pd(0) catalyst (e.g., Pd(PPh3)4 ) and a nucleophilic scavenger like phenylsilane or morpholine1[1]. While the cleavage is highly efficient, the resulting free amine heavily complicates metal removal.
Caption: Workflow for Pd-catalyzed allyl ester cleavage and subsequent Pd scavenging.
Knowledge Base: The Causality of Palladium Chelation
To troubleshoot Pd removal, we must first understand the causality of the contamination. Why does standard aqueous workup fail?
The answer lies in Hard-Soft Acid-Base (HSAB) theory . Once the allyl group is cleaved from (S)-Allyl 2-aminopropanoate, it yields L-alanine, exposing a free primary amine. Palladium (both Pd(0) and Pd(II)) acts as a "soft acid" and readily accepts the electron density from the nitrogen atom (a borderline/hard base), forming a highly stable, soluble chelate complex.
To break this thermodynamic sink, we must introduce a competing ligand that is a significantly "softer" base than nitrogen. Sulfur-based solid supports, such as thiols or trimercaptotriazine (TMT), provide the necessary thermodynamic driving force to strip the palladium from the API 2[2].
Caption: Thermodynamic exchange of Pd from amine to sulfur-based scavenger via HSAB principles.
Troubleshooting Guides & FAQs
Q1: Which solid-supported scavenger chemistry should I choose for my specific matrix? A1: Your choice depends heavily on your solvent system:
-
For non-polar to moderately polar organic solvents (THF, DCM, Toluene): Use MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine). Its highly cross-linked, low-swelling nature makes it robust and highly efficient at capturing Pd without trapping your product 3[3].
-
For highly polar or aqueous solvents (DMF, Alcohols, Water): Use SiliaMetS® Thiol or SiliaMetS® DMT . Polystyrene resins often fail to swell properly in aqueous media, hiding their reactive sites. Silica-backed scavengers maintain their rigid pore structure regardless of the solvent, ensuring the sulfur sites remain accessible4[4].
Q2: My scavenger isn't reducing Pd below the 10 ppm ICH Q3D limit. What went wrong? A2: Sub-optimal scavenging usually stems from kinetic or stoichiometric failures:
-
Insufficient Equivalents: You must calculate equivalents based on the total moles of palladium put into the reaction, not the moles of your API. A standard dose is 3–5 molar equivalents of the scavenger's active functional group.
-
Kinetic Starvation: The exchange of Pd from a strongly chelating amine to a solid support requires activation energy. Stirring at room temperature is often insufficient. Elevating the temperature to 40–60 °C dramatically accelerates the thermodynamic exchange.
-
Mechanical Crushing: If using silica-based scavengers, do not use magnetic stir bars, which grind the silica into a fine paste that clogs filters and traps your API. Always use overhead mechanical stirring.
Q3: Can I just use a chemical aqueous wash instead of expensive solid-supported scavengers? A3: While aqueous washes like Na3TMT or N-acetylcysteine can work, they are prone to forming severe emulsions with amino acid derivatives. Furthermore, soluble Pd-TMT complexes often exhibit partial solubility in polar organic phases, limiting the effectiveness of liquid-liquid extraction. Solid-supported scavengers bypass these solubility issues by permanently immobilizing the metal on a filterable matrix 5[5].
Data Center: Scavenger Performance Comparison
Use the following table to benchmark and select the appropriate scavenger for your specific process conditions:
| Scavenger Type | Support Matrix | Active Functional Group | Loading Capacity (mmol/g) | Optimal Solvents | Typical Pd Reduction Efficiency |
| MP-TMT | Macroporous Polystyrene | Trimercaptotriazine | 0.60 – 0.70 | THF, DCM, Toluene | > 99% (100–1000x reduction) |
| SiliaMetS® Thiol | Silica Gel | 1-Propanethiol | 1.20 – 1.50 | DMF, Alcohols, Aqueous | > 98% |
| SiliaMetS® DMT | Silica Gel | Dimercaptotriazine | 0.50 – 0.70 | THF, EtOAc, Aqueous | > 99% |
| Aqueous TMT ( Na3TMT ) | None (Liquid Wash) | Trimercaptotriazine | N/A | Water/Organic biphasic | 80 – 90% (Requires multiple washes) |
Standard Operating Procedure (SOP): Self-Validating Scavenging Protocol
This protocol is designed as a self-validating system . By integrating pre- and post-scavenging ICP-MS analysis, you establish a closed-loop mass balance that guarantees the trustworthiness of your analytical results.
Objective: Reduce Pd concentration from >1000 ppm to <10 ppm in L-alanine derivatives post-cleavage.
Step 1: Reaction Quenching and Solvent Exchange
-
Following the successful Pd-catalyzed deprotection of the allyl ester, concentrate the crude reaction mixture under reduced pressure to remove volatile nucleophiles (e.g., morpholine or phenylsilane).
-
Re-dissolve the crude L-alanine derivative in a compatible solvent (e.g., THF or DCM for MP-TMT; DMF or Ethanol for SiliaMetS).
Step 2: Pre-Scavenging Baseline (Validation Step A)
-
Extract a precise 1.0 mL aliquot of the homogeneous crude solution.
-
Digest the aliquot in concentrated HNO3 and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Causality: This establishes the exact molar amount of Pd present in the batch, allowing for precise calculation of scavenger equivalents rather than relying on theoretical catalyst input.
Step 3: Scavenger Loading and Kinetic Agitation
-
Calculate the required mass of scavenger to achieve 4 to 5 molar equivalents of the functional group relative to the total palladium measured in Step 2.
-
Add the solid scavenger directly to the reaction vessel.
-
Equip the vessel with an overhead mechanical stirrer (avoid magnetic stir bars to prevent matrix attrition).
-
Heat the mixture to 40–50 °C and agitate at 300 RPM for 16 to 24 hours .
-
Causality: Elevated temperature provides the activation energy necessary to break the strong Pd-amine coordination bond, facilitating transfer to the sulfur support.
-
Step 4: Filtration and Recovery
-
Filter the heterogeneous mixture through a medium-porosity glass frit or a Celite pad.
-
Wash the filter cake with 2–3 bed volumes of the reaction solvent to ensure maximum recovery of the API.
-
Concentrate the filtrate to yield the purified L-alanine derivative.
Step 5: Post-Scavenging Verification (Validation Step B)
-
Extract a 1.0 mL aliquot of the final concentrated product.
-
Digest and analyze via ICP-MS.
-
If the residual Pd is > 10 ppm, perform a secondary scavenging cycle using 2 equivalents of scavenger. Calculate the final mass balance to confirm no API was irreversibly bound to the matrix.
References
- Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Source: ResearchGate URL
- Source: ACS Publications (Organic Process Research & Development)
- Biotage® MP-TMT | Palladium scavenger Source: Biotage URL
- Source: Velocity Scientific Solutions (SiliCycle)
- Your trick to remove residual palladium : r/Chempros Source: Reddit URL
Sources
Minimizing side reactions during (S)-Allyl 2-aminopropanoate peptide coupling
Welcome to the technical support center for peptide coupling reactions involving (S)-Allyl 2-aminopropanoate (Allyl-Ala-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this specific amino acid derivative. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you minimize side reactions and maximize the yield and purity of your target peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed causality and actionable solutions.
Problem: I am observing a significant peak in my HPLC analysis corresponding to the D-diastereomer of my target peptide. What is causing this racemization and how can I prevent it?
Probable Cause: The primary cause of racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1][2] The α-proton of the activated ester becomes acidic and can be abstracted by a base, leading to the formation of this intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1][2] Several factors can exacerbate this issue, including the choice of coupling reagent, the type and amount of base used, reaction temperature, and pre-activation time.[1]
Solutions & Preventative Measures:
-
Optimize Your Coupling Reagent and Additives:
-
Recommendation: Utilize coupling reagents known to suppress racemization, ideally in combination with additives. Combinations like Diisopropylcarbodiimide (DIC) with Ethyl cyanohydroxyiminoacetate (Oxyma) are highly effective.[3] Oxyma is a non-explosive and efficient alternative to the more traditional 1-hydroxybenzotriazole (HOBt).[3]
-
Rationale: Additives like HOBt, HOAt, and Oxyma react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone intermediate.[4] Uronium/aminium reagents such as HATU and HBTU are also effective at suppressing racemization, but their use with a strong, unhindered base can sometimes counteract this benefit.[3][5]
-
-
Select the Appropriate Base:
-
Recommendation: Employ a weaker, sterically hindered base. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are excellent choices.[3][4] Avoid strong, non-hindered bases like diisopropylethylamine (DIPEA) if racemization is a concern.[3]
-
Rationale: Stronger bases more readily abstract the α-proton, accelerating the formation of the oxazolone intermediate.[4] Sterically hindered bases are less likely to cause this abstraction.
-
-
Control Reaction Conditions:
-
Recommendation: Minimize the pre-activation time of the carboxylic acid before adding the amine component.[1] Perform the coupling at room temperature or below, as higher temperatures can increase the rate of racemization.[1]
-
Rationale: Prolonged pre-activation provides more opportunity for the activated acid to convert to the oxazolone.[3]
-
-
Consider Novel Coupling Reagents:
-
Recommendation: For particularly challenging couplings, explore newer reagents like ynamides (Zhao reagents) or T3P.[6][7]
-
Rationale: Ynamide coupling reagents have shown remarkable ability to prevent racemization by forming stable α-acyloxyenamide active esters.[6] T3P is also known for providing high yields with minimal racemization.[8]
-
Problem: My reaction yields are low, and I've identified a significant byproduct with a mass corresponding to a cyclic dipeptide. What is this, and how can I avoid it?
Probable Cause: You are likely observing the formation of a diketopiperazine (DKP).[9][10] This side reaction is particularly common at the dipeptide stage. After the N-terminal protecting group (e.g., Fmoc) of the second amino acid is removed, the liberated free amine can intramolecularly attack the ester linkage of the first amino acid, forming a stable six-membered ring and cleaving the dipeptide from the resin or the rest of the peptide chain.[9][11] This is especially prevalent when proline or glycine are one of the first two residues, but can occur with other amino acids as well.[10]
Solutions & Preventative Measures:
-
Modify Deprotection and Coupling Conditions:
-
Recommendation: Minimize the time the N-terminal amine is exposed to basic conditions during Fmoc deprotection.[9] Consider using a "fast" deprotection protocol with shorter cycles.[9]
-
Rationale: DKP formation is a base-catalyzed intramolecular aminolysis.[9] Reducing the exposure to the base (e.g., piperidine) decreases the opportunity for this side reaction to occur.
-
-
Utilize a "Deprotection-Coupling" Strategy:
-
Recommendation: Perform a simultaneous deprotection and coupling reaction. This involves carrying out the hydrogenolysis of a Z-protected dipeptide in the presence of an activated N-protected amino acid.[12]
-
Rationale: This strategy aims to trap the reactive free amine by acylation before it has a chance to undergo intramolecular cyclization.[12]
-
-
Pre-synthesized Dipeptides:
-
Recommendation: If DKP formation is a persistent issue for a particular sequence, consider synthesizing the problematic dipeptide separately and then coupling it to the growing peptide chain.[11]
-
Rationale: This approach bypasses the vulnerable stage where the free N-terminal amine of the second residue can attack the ester of the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for removing the allyl ester protecting group from my final peptide without causing side reactions?
A1: The allyl group is an excellent orthogonal protecting group, stable to the conditions used for Fmoc and Boc deprotection.[13][14][15] It is typically removed under mild, neutral conditions using a palladium catalyst, most commonly Pd(PPh3)4, in the presence of a scavenger.[16][17]
-
Recommended Protocol: A standard method involves treating the allyl-protected peptide with Pd(PPh3)4 and a scavenger like phenylsilane in a solvent such as DMF or DCM.[16][17] It is crucial to have an effective nucleophilic scavenger present to prevent side reactions that can lead to the formation of allylamines.[14] Phenylsilane is known to be an efficient scavenger.[14]
-
Microwave-Assisted Deprotection: For faster and more efficient deprotection, consider using a microwave synthesizer. This method has been shown to remove allyl and alloc protecting groups in a much shorter time (e.g., two 5-minute irradiations at 38°C) with high purity (>98%).[16][17] This can also be less reagent-intensive.[16][17]
-
Avoiding Catalyst Poisoning: While there can be concerns about catalyst poisoning at higher temperatures, the rapid nature of microwave-assisted deprotection can allow for the reaction to complete before significant oxidation of the palladium catalyst occurs.[16][17]
Q2: How do I choose the right analytical technique to detect and quantify the side products from my (S)-Allyl 2-aminopropanoate coupling reaction?
A2: A combination of chromatographic and mass spectrometric techniques is essential for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the standard method for assessing peptide purity and separating the desired peptide from impurities.[18][19][20] For quantifying racemization, chiral HPLC methods may be necessary to separate the diastereomeric peptides.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weight of your target peptide and any byproducts.[18][20][21] When coupled with HPLC (LC-MS), it can provide both separation and identification of impurities in a single run.[18][21] High-resolution mass spectrometry can confirm the elemental composition of your products and impurities.[18]
-
Peptide Mapping: For larger peptides, peptide mapping using LC-MS/MS can be employed to pinpoint the exact location of modifications or isomerization within the peptide sequence.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for distinguishing between isomeric impurities and confirming the 3D structure of your peptide.[22] It can be used to quantify diastereomers by integrating the signals of specific protons, such as the ester methyl protons in some cases.[23]
Q3: Can the allyl ester itself participate in any side reactions during the coupling step?
A3: The allyl ester is generally stable under standard peptide coupling conditions.[15] Its primary role is as a protecting group for the C-terminus. The main concerns with (S)-Allyl 2-aminopropanoate are the side reactions common to all amino acid couplings, namely racemization of the α-carbon and potential diketopiperazine formation at the dipeptide stage. The allyl group's stability to both acidic and basic conditions used for N-terminal deprotection (TFA for Boc, piperidine for Fmoc) makes it a valuable orthogonal protecting group, minimizing the risk of premature cleavage and associated side reactions.[13][15]
Data & Protocols
Table 1: Comparison of Coupling Reagents for Racemization Suppression
| Coupling Reagent/System | Additive | Base Recommendation | Relative Racemization Risk | Key Advantages |
| DIC | Oxyma | NMM or TMP | Very Low | Excellent racemization suppression, non-explosive additive.[3] |
| DIC | HOBt | NMM or TMP | Low | Classic, effective method for minimizing racemization.[10][24] |
| HATU | None | NMM or TMP | Low | Highly efficient, but base choice is critical to avoid side reactions.[5] |
| HBTU | None | NMM or TMP | Low | Effective, but can cause guanidinylation of the N-terminus if not pre-activated.[5] |
| T3P | Pyridine | Pyridine | Very Low | High yields and high enantiopurity, even with racemization-prone substrates.[7][8] |
| Ynamide Reagents | None | Near-neutral | Extremely Low | Avoids the need for a base, thus minimizing base-catalyzed racemization.[6][7] |
Note: The actual extent of racemization can vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Racemization-Suppressed Peptide Coupling
This protocol is a general guideline for coupling an N-Fmoc protected amino acid to (S)-Allyl 2-aminopropanoate hydrochloride.
Materials:
-
N-Fmoc-amino acid (1.0 eq)
-
(S)-Allyl 2-aminopropanoate hydrochloride (1.0 eq)
-
Diisopropylcarbodiimide (DIC) (1.0 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.0 eq)
-
N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve the N-Fmoc-amino acid (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF.
-
In a separate vessel, dissolve (S)-Allyl 2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DMF and add NMM (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes at room temperature.
-
Add the remaining NMM (1.0 eq) to the N-Fmoc-amino acid/Oxyma solution.
-
Add DIC (1.0 eq) to the N-Fmoc-amino acid/Oxyma/NMM solution and stir for 1-2 minutes at room temperature for pre-activation.
-
Transfer the activated N-Fmoc-amino acid solution to the neutralized (S)-Allyl 2-aminopropanoate solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Experimental Protocol: Clean Allyl Deprotection
Materials:
-
Allyl-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 - 0.2 eq)
-
Phenylsilane (20-25 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected peptide in anhydrous DCM or DMF under an inert atmosphere.
-
Add phenylsilane (20-25 eq) to the solution and stir.
-
Add Pd(PPh3)4 (0.1 - 0.2 eq) to the reaction mixture. The solution may turn yellow or orange.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, precipitate the peptide by adding cold diethyl ether.
-
Wash the precipitated peptide multiple times with diethyl ether to remove the catalyst and byproducts.
-
Purify the deprotected peptide using standard techniques such as HPLC.
Visual Diagrams
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization via Oxazolone Intermediate
Mechanism of Diketopiperazine (DKP) Formation
Caption: Diketopiperazine (DKP) Formation
Troubleshooting Workflow for Peptide Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. jpt.com [jpt.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. peptide.com [peptide.com]
- 11. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. Peptide Purity Testing [en.biotech-pack.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. oxfordglobal.com [oxfordglobal.com]
- 23. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Knowledge Center Archive - Bachem [bachem.com]
A Guide to the Chiral Analysis of Amino Acids: Reference ¹H and ¹³C NMR Spectra of (S)-Allyl 2-aminopropanoate and Comparison with Alternative Methodologies
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (S)-Allyl 2-aminopropanoate, a chiral molecule of interest in synthetic chemistry and drug development. Beyond a simple presentation of spectral data, we delve into the rationale behind chemical shifts and coupling constants, offering a deeper understanding of the molecule's structure and electronic environment. Furthermore, this guide serves as a practical resource by comparing the direct NMR analysis of this amino acid ester with established alternative methods for chiral discrimination, such as the use of chiral derivatizing and solvating agents. Detailed experimental protocols and data interpretation strategies are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize NMR spectroscopy for the characterization and chiral purity assessment of amino acid derivatives.
Introduction: The Significance of Chiral Amino Acid Analysis
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The stereochemistry of amino acids is of paramount importance, as the seemingly subtle difference between L- and D-enantiomers can lead to dramatically different biological activities. Consequently, the ability to accurately determine the enantiomeric composition of amino acid derivatives is critical in fields ranging from pharmaceutical development to food science. (S)-Allyl 2-aminopropanoate, an ester of the naturally occurring L-alanine, serves as a valuable chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of such molecules.
Reference ¹H and ¹³C NMR Spectra of (S)-Allyl 2-aminopropanoate
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (S)-Allyl 2-aminopropanoate is expected to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (S)-Allyl 2-aminopropanoate (in CDCl₃)
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 1.35 | Doublet | 7.1 |
| H-b | 3.60 | Quartet | 7.1 |
| H-c | 4.60 | Doublet of Triplets | 5.8, 1.4 |
| H-d | 5.25 | Doublet of Quartets | 10.5, 1.4 |
| H-e | 5.35 | Doublet of Quartets | 17.2, 1.4 |
| H-f | 5.90 | Doublet of Doublet of Triplets | 17.2, 10.5, 5.8 |
| -NH₂ | 1.60 | Broad Singlet | - |
Analysis of the ¹H NMR Spectrum:
-
Methyl Protons (H-a): The three protons of the methyl group are coupled to the adjacent methine proton (H-b), resulting in a doublet.
-
Methine Proton (H-b): This proton is coupled to the three methyl protons (H-a), leading to a quartet. Its downfield shift is due to the proximity of the electron-withdrawing amino and carbonyl groups.
-
Allylic Protons (H-c): These two protons are coupled to the terminal vinyl protons (H-d and H-e) and the internal vinyl proton (H-f), resulting in a complex multiplet, here simplified as a doublet of triplets.
-
Terminal Vinyl Protons (H-d and H-e): These protons are diastereotopic and exhibit distinct chemical shifts. They show geminal coupling to each other (not resolved in this prediction), cis and trans coupling to H-f, and a small allylic coupling to H-c.
-
Internal Vinyl Proton (H-f): This proton is coupled to the two terminal vinyl protons (H-d and H-e) and the two allylic protons (H-c), resulting in a complex multiplet.
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-Allyl 2-aminopropanoate (in CDCl₃)
| Carbon Label | Chemical Shift (ppm) |
| C-1 | 18.5 |
| C-2 | 50.0 |
| C-3 | 175.0 |
| C-4 | 65.5 |
| C-5 | 118.0 |
| C-6 | 132.5 |
Analysis of the ¹³C NMR Spectrum:
-
Methyl Carbon (C-1): The most upfield signal corresponds to the methyl carbon.
-
Methine Carbon (C-2): The carbon attached to the amino group appears around 50 ppm.
-
Carbonyl Carbon (C-3): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Allylic Carbon (C-4): The methylene carbon of the allyl group is found in the typical range for sp³ carbons attached to an oxygen atom.
-
Terminal Vinyl Carbon (C-5): The terminal sp² carbon of the double bond.
-
Internal Vinyl Carbon (C-6): The internal sp² carbon of the double bond, which is more substituted and appears further downfield than C-5.
Visualizing the Structure and NMR Assignments
The following diagram illustrates the structure of (S)-Allyl 2-aminopropanoate with the atom numbering used for NMR assignments.
Caption: Molecular structure of (S)-Allyl 2-aminopropanoate.
Comparison with Alternative Methods for Chiral Analysis
While direct ¹H NMR analysis of a chiral compound can provide structural information, it generally does not allow for the differentiation of enantiomers in a standard achiral solvent. To determine enantiomeric purity, specialized NMR techniques are required. Here, we compare the use of (S)-Allyl 2-aminopropanoate as a substrate for these techniques with other common approaches.
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra, allowing for their quantification. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
-
Advantages: Can lead to large, easily quantifiable differences in chemical shifts between the diastereomeric products. The methodology is well-established.
-
Disadvantages: Requires a chemical reaction, which can be time-consuming and may not proceed to completion. The derivatizing agent must be enantiomerically pure, and the reaction should not cause racemization of the analyte.
Chiral Solvating Agents (CSAs)
Chiral solvating agents are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces small but often measurable differences in the chemical shifts of the analyte's protons.
-
Advantages: This is a non-destructive method that does not require chemical modification of the analyte. The sample can be recovered unchanged.
-
Disadvantages: The induced chemical shift differences can be small and may require a high-field NMR spectrometer for resolution. The choice of solvent and CSA is crucial for successful discrimination.
The workflow for using these agents is depicted below.
Caption: Workflow for chiral analysis using CDAs and CSAs.
Experimental Protocol for NMR Analysis
This section provides a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (S)-Allyl 2-aminopropanoate.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of (S)-Allyl 2-aminopropanoate directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: Approximately 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral width: Approximately 200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of (S)-Allyl 2-aminopropanoate, offering predicted reference data and a detailed analysis of the expected spectral features. Furthermore, we have contextualized the direct NMR analysis of this chiral molecule by comparing it with established methods for determining enantiomeric purity, namely the use of chiral derivatizing and solvating agents. The inclusion of a detailed experimental protocol provides a practical framework for researchers to acquire high-quality NMR data for this and similar compounds. By understanding the principles and methodologies outlined in this guide, scientists and drug development professionals can effectively leverage the power of NMR spectroscopy for the structural characterization and chiral analysis of amino acid derivatives, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB: Online NMR Spectra Prediction. [Link]
-
ACD/Labs NMR Predictor. [Link]
-
ChemAxon NMR Predictor. [Link]
- Parker, D. (2008). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Sources
Strategic Carboxyl Protection: A Comparative Guide to (S)-Allyl 2-aminopropanoate vs. Benzyl Esters
As a Senior Application Scientist navigating the complexities of modern peptide and organic synthesis, I frequently encounter bottlenecks during orthogonal deprotection and macrocyclization workflows. The strategic selection of a carboxyl protecting group—whether at the C-terminus or on acidic side chains—dictates the boundaries of your entire downstream synthetic strategy.
This guide evaluates two prominent carboxyl protection strategies using L-alanine as our structural model: (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine) and the classic L-Alanine Benzyl Ester . By dissecting their mechanistic behavior, orthogonality, and practical handling, this guide provides the foundational logic and self-validating protocols necessary to optimize your synthetic design.
Mechanistic Causality and Orthogonal Strategy
The causality behind choosing an allyl over a benzyl ester (or vice versa) is rooted in their distinct cleavage mechanisms and their compatibility with other protecting groups (orthogonality).
Benzyl Esters (OBzl): The Reductive Workhorse The benzyl group is a foundational protecting group in traditional solution-phase chemistry and Boc-based solid-phase peptide synthesis (SPPS)[1]. It is highly stable to the mild acidic conditions (like trifluoroacetic acid, TFA) used for Boc removal. Cleavage is classically achieved via catalytic hydrogenolysis (H₂ gas over Pd/C) or through the use of strong, hazardous acids like anhydrous HF or HBr[2]. However, hydrogenolysis is strictly incompatible with substrates containing reducible functional groups, such as alkenes, alkynes, or sulfur-containing residues (e.g., methionine, cysteine) which can poison the palladium catalyst[3].
(S)-Allyl 2-aminopropanoate (OAll): The Orthogonal Innovator The allyl ester provides a critical third dimension of orthogonality in complex synthesis. It is completely stable to both the acidic conditions of Boc chemistry (TFA) and the basic conditions of Fmoc chemistry (piperidine)[4]. Cleavage is achieved through a highly specific, mild palladium(0)-catalyzed Tsuji-Trost allyl transfer reaction[5]. By utilizing a catalyst like tetrakis(triphenylphosphine)palladium(0) alongside an allyl scavenger (such as morpholine or phenylsilane), the allyl group is smoothly removed without affecting Fmoc, Boc, or tBu groups. This makes allyl esters indispensable for on-resin head-to-tail cyclization or selective side-chain modifications[6].
Comparative Performance Matrix
The following table summarizes the quantitative and qualitative data governing the performance of both protecting groups.
| Property | (S)-Allyl 2-aminopropanoate (Allyl Ester) | L-Alanine Benzyl Ester (Benzyl Ester) |
| Cleavage Reagent | Pd(PPh₃)₄ (cat.), Nucleophile (e.g., Morpholine) | H₂ gas, Pd/C catalyst[2] |
| Cleavage Mechanism | Tsuji-Trost π-allyl palladium transfer[5] | Catalytic reductive hydrogenolysis[3] |
| Stability to Acid | Highly stable (TFA, HF)[4] | Stable to mild acid (TFA); Cleaved by strong acid (HF)[1] |
| Stability to Base | Highly stable (Piperidine, DIPEA)[4] | Stable to mild base; Susceptible to saponification (pH > 10)[7] |
| Orthogonality | Fully orthogonal to Boc, Fmoc, and tBu[4] | Orthogonal to Boc; Not orthogonal to reducible groups[3] |
| Primary Use Case | On-resin cyclization, complex SPPS[6] | Standard solution-phase synthesis, Boc-SPPS[1] |
Strategic Workflow Visualization
The logical decision tree for implementing these protecting groups depends entirely on the required cleavage conditions and the presence of sensitive functional groups within the target molecule.
Workflow comparing the synthesis and cleavage of Allyl vs. Benzyl ester protection.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that each reaction is driven to completion before progressing, preventing catastrophic downstream failures.
Protocol A: Palladium-Catalyzed Cleavage of (S)-Allyl 2-aminopropanoate
This protocol is optimized for solid-phase peptide synthesis (SPPS) but is readily adaptable to solution-phase chemistry.
-
Preparation & Solvation: Swell the resin-bound allyl ester in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Causality: DCM provides optimal swelling for polystyrene-based resins, maximizing the exposure of the sterically hindered allyl groups to the bulky palladium catalyst.
-
-
Scavenger Addition: Add 10–15 equivalents of phenylsilane or morpholine to the reaction vessel[8].
-
Causality: The scavenger is strictly required to irreversibly trap the highly reactive allyl cation generated during cleavage, preventing the re-alkylation of the peptide backbone or side chains[5].
-
-
Catalyst Introduction: Add 0.1–0.25 equivalents of Pd(PPh₃)₄. The solution will typically turn a pale yellow.
-
Causality: The Pd(0) complex coordinates to the allyl double bond, initiating the Tsuji-Trost cleavage mechanism[5].
-
-
Reaction & Agitation: Agitate gently at room temperature for 30–60 minutes. For highly aggregated sequences, microwave heating to 40°C can expedite the process[8].
-
Validation Check (Self-Validation): Cleave a micro-aliquot of the resin using 95% TFA and analyze the crude mixture via LC-MS.
-
Validation: The reaction is only deemed successful when the +40 Da mass shift (corresponding to the intact allyl group) is completely absent from the spectrum. If the +40 Da mass persists, repeat Steps 2–4 with fresh catalyst[8].
-
-
Catalyst Quenching: Wash the resin extensively with DCM, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF.
-
Causality: This specific wash removes residual trapped palladium heavy-metal species that could poison subsequent coupling steps or interfere with final biological assays.
-
Protocol B: Catalytic Hydrogenolysis of L-Alanine Benzyl Ester
This protocol is the gold standard for solution-phase debenzylation.
-
Substrate Solvation: Dissolve the benzyl ester in a polar solvent (e.g., THF, MeOH, or EtOAc). Ensure the reaction flask is thoroughly purged with inert gas (N₂).
-
Causality: Polar solvents facilitate high hydrogen gas solubility and promote optimal substrate interaction with the heterogeneous catalyst[2].
-
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10–20% w/w relative to the substrate).
-
Causality: The inert N₂ atmosphere is critical here because dry Pd/C is highly pyrophoric and can easily ignite methanol vapors upon exposure to atmospheric oxygen[3].
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or high-pressure reactor depending on the steric hindrance of the ester[2].
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., Hexanes/EtOAc) every 30 minutes by co-spotting with the starting material.
-
Validation: The protocol mandates continuing H₂ exposure until the starting material spot completely disappears. Only a 100% conversion on TLC validates the termination of the reaction.
-
-
Filtration & Recovery: Purge the system thoroughly with N₂, filter the mixture through a tightly packed pad of Celite, and concentrate the filtrate in vacuo.
-
Causality: Celite traps the fine, pyrophoric Pd/C particulates, ensuring safe disposal and preventing heavy metal contamination in the final isolated amino acid[3].
-
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective covalent capture of collagen triple helices with a minimal protecting group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
A Comparative Guide to Carboxyl Group Deprotection: (S)-Allyl 2-aminopropanoate vs. its Methyl Ester Analogue
In the intricate world of organic synthesis, particularly in peptide and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The carboxyl group of amino acids, a key functional moiety, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of available protecting groups, allyl and methyl esters are frequently employed. This guide provides an in-depth, data-supported comparison of the deprotection efficiency of (S)-allyl 2-aminopropanoate and its methyl ester counterpart, offering researchers the critical insights needed to select the optimal strategy for their specific synthetic goals.
The Principle of Orthogonal Protection in Modern Synthesis
Modern multi-step synthesis, especially in solid-phase peptide synthesis (SPPS), relies heavily on the concept of "orthogonal protection".[1][2][3] This strategy involves using multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[1][2][3] The choice between an allyl and a methyl ester for carboxyl protection often hinges on this principle. The allyl group is renowned for its unique deprotection pathway, which grants it orthogonality to many other common protecting groups used in peptide chemistry, such as the acid-labile Boc and t-butyl groups, and the base-labile Fmoc group.[4][5][6]
(S)-Allyl 2-aminopropanoate: Mild Deprotection via Palladium Catalysis
The removal of the allyl protecting group is a testament to the elegance of transition-metal catalysis. It offers a remarkably mild and selective method for regenerating the carboxylic acid.
Mechanism of Deprotection
Allyl ester deprotection is most commonly achieved through a palladium(0)-catalyzed reaction.[7][8] The mechanism involves the formation of a π-allyl palladium complex. A Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. This is followed by an oxidative addition, which cleaves the C-O bond of the ester, liberating the carboxylate anion and forming a cationic (π-allyl)palladium(II) complex.[7][8] To regenerate the active Pd(0) catalyst and prevent the re-formation of the allyl ester, an "allyl scavenger" is added to the reaction mixture. This scavenger is a nucleophile that irreversibly reacts with the (π-allyl)palladium complex.[7]
Caption: Palladium-catalyzed deprotection of an allyl ester.
Advantages & Common Applications
The primary advantage of the allyl ester is the mildness of its cleavage conditions.[7][9] This method avoids the harsh acidic or basic conditions required for many other protecting groups, thereby preserving the integrity of sensitive functionalities within the molecule and maintaining stereochemical purity.[4][10] This makes it exceptionally valuable in the synthesis of complex peptides and glycopeptides where acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) groups must remain intact.[4][11] Recent developments have even led to air-stable palladium catalysts and open-flask protocols, increasing the practicality of this method.[11][12]
Limitations
The main drawbacks are associated with the catalyst itself. Palladium catalysts can be expensive and require careful removal from the final product, which is a critical consideration in pharmaceutical applications.[7] Furthermore, some traditional palladium catalysts like Pd(PPh₃)₄ can be sensitive to air, necessitating an inert atmosphere for the reaction.[4][12]
Methyl Ester Deprotection: The Classic Saponification Approach
Protecting a carboxylic acid as a methyl ester is a common and straightforward strategy. However, its deprotection via saponification, or base-catalyzed hydrolysis, presents significant challenges, particularly concerning efficiency and side reactions.
Mechanism of Deprotection
Saponification is a nucleophilic acyl substitution reaction.[13] A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent (e.g., water) to form methanol. This final acid-base step renders the reaction effectively irreversible under basic conditions.[14]
Caption: Saponification workflow for methyl ester deprotection.
Advantages & Common Applications
The primary benefits of using a methyl ester are the low cost and ready availability of the reagents (e.g., methanol, sodium hydroxide).[15] The protection step itself is often straightforward.[16] This method can be suitable for robust molecules where the risk of side reactions is minimal.
Limitations
The harsh basic conditions required for saponification are a significant drawback.[17][18] These conditions can induce several undesirable side reactions:
-
Racemization: For chiral amino acid derivatives, the strong base can deprotonate the α-carbon, leading to racemization and a loss of stereochemical integrity.[19] This is a major concern in peptide synthesis.
-
Incompatibility: The basic conditions are incompatible with base-labile protecting groups, such as the Fmoc group, limiting its use in orthogonal protection schemes.[18][]
-
Hydrolysis of other functional groups: Other base-sensitive groups within the molecule, such as amides in the peptide backbone (especially in longer peptides), can also be cleaved.[17]
-
Difficult Reactions: The saponification of methyl esters on larger or sterically hindered peptides can be slow and incomplete, requiring harsh conditions that exacerbate side reactions.[17]
Comparative Analysis: Allyl Ester vs. Methyl Ester
The choice between these two protecting groups is dictated by the specific demands of the synthetic route. The following table provides a direct comparison of their deprotection characteristics.
| Feature | (S)-Allyl 2-aminopropanoate Deprotection | Methyl Ester Deprotection |
| Mechanism | Palladium(0)-catalyzed π-allyl formation[7][8] | Base-catalyzed hydrolysis (Saponification)[13] |
| Reagents | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Allyl Scavenger[4][7] | Strong base (e.g., NaOH, LiOH), Water/Organic Solvent[17] |
| Reaction Conditions | Very mild; typically room temperature or slightly elevated (40-50°C)[4][7] | Harsh; requires strong base, often elevated temperatures[17] |
| Orthogonality | High. Compatible with acid-labile (Boc, tBu) and base-labile (Fmoc) groups[4][5][6] | Low. Incompatible with base-labile groups (Fmoc) and other esters[18] |
| Key Side Reaction | N-allylation (can be minimized with modern protocols)[11][12] | Racemization at the α-carbon, hydrolysis of peptide bonds[19] |
| Work-up/Purification | Requires removal of palladium catalyst and scavenger byproducts[7] | Simple acid-base work-up to neutralize and isolate the product |
| Cost & Sustainability | Higher cost due to palladium catalyst. Metal waste is a concern[7] | Low cost and readily available reagents[15] |
| Ideal Application | Complex, multi-step synthesis (e.g., SPPS), molecules with sensitive functional groups, when stereochemical purity is critical[4][11] | Simpler, robust molecules; early-stage synthesis where cost is a primary driver and racemization is not a major concern |
Experimental Protocols
Protocol 1: Deprotection of (S)-Allyl 2-aminopropanoate (Illustrative)
-
Reagents: (S)-Allyl 2-aminopropanoate (1 eq.), Pd(PPh₃)₄ (0.05 eq.), Phenylsilane (3 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the (S)-allyl 2-aminopropanoate in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add phenylsilane to the solution.
-
Add the Pd(PPh₃)₄ catalyst to the stirred solution. The reaction mixture may change color.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by an appropriate method (e.g., crystallization or chromatography) to remove the catalyst and silane byproducts.
-
Protocol 2: Deprotection of Methyl 2-aminopropanoate (Illustrative)
-
Reagents: Methyl 2-aminopropanoate (1 eq.), 1M Sodium Hydroxide (NaOH) solution (1.5 eq.), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the methyl 2-aminopropanoate in a mixture of MeOH and water.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the 1M NaOH solution dropwise while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding 1M Hydrochloric Acid (HCl) until the pH is neutral.
-
Remove the methanol under reduced pressure. The aqueous solution can then be used directly or the product can be isolated by crystallization or extraction.
-
Conclusion and Recommendation
The comparison between allyl and methyl ester deprotection strategies reveals a clear trade-off between reaction mildness and cost.
-
The allyl ester stands out for its mild, highly selective deprotection conditions, making it the superior choice for complex syntheses where the preservation of stereochemistry and sensitive functional groups is non-negotiable.[4][7] Its orthogonality is a key enabler for advanced synthetic strategies, particularly in peptide chemistry.[6][10]
-
The methyl ester , while economically advantageous, is hampered by the harsh basic conditions required for its removal.[17][18] The significant risk of racemization and incompatibility with other protecting groups relegates its use to simpler, more robust substrates where these drawbacks are not critical concerns.[19]
For researchers, scientists, and drug development professionals, the choice is clear: for high-value, complex molecules requiring stereochemical precision and functional group tolerance, the investment in a palladium-catalyzed allyl ester deprotection strategy is well-justified and represents the more reliable and efficient chemical approach.
References
-
Semantic Scholar. (1993). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. [Link]
-
Waseda University Repository. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
-
WordPress. Metal- catalysed cleavage of allyl esters. [Link]
-
PubMed. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. [Link]
-
Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. [Link]
-
ChemRxiv. (2025). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. [Link]
-
Royal Society of Chemistry. Heterocyclization, deprotection and isomerization in an intramolecular palladium-catalysed tertiary amine–allyl coupling reaction. [Link]
-
PMC. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
ResearchGate. (1998). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. [Link]
-
Thieme. (2002). 2.2 Carboxy Group. [Link]
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ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
ACS Publications. (2021). Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. [Link]
-
IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Organic Chemistry Portal. Allyl Ethers. [Link]
-
Wiley. 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
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Wikipedia. Protecting group. [Link]
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ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. [Link]
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ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
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Canadian Science Publishing. The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. [Link]
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MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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IIT. (2020). Protecting Groups. [Link]
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PMC. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
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Chemistry LibreTexts. (2025). 25.18: Condensation Reactions. [Link]
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- 8. researchgate.net [researchgate.net]
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- 19. cdnsciencepub.com [cdnsciencepub.com]
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